molecular formula C13H12N2O4S B3270295 N-benzyl-4-nitrobenzenesulfonamide CAS No. 52374-25-1

N-benzyl-4-nitrobenzenesulfonamide

Cat. No.: B3270295
CAS No.: 52374-25-1
M. Wt: 292.31 g/mol
InChI Key: OKABXQCJRCTYLI-UHFFFAOYSA-N
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Description

N-Benzyl-4-nitrobenzenesulfonamide is a chemical compound with the CAS Number 52374-25-1 and the molecular formula C13H12N2O4S, yielding a molecular weight of 292.31 g/mol . This sulfonamide is a solid research chemical that must be stored sealed in a dry, room-temperature environment . As a benzenesulfonamide derivative, this compound is part of a class of organosulfur(VI) species that are intensively studied as versatile intermediates and building blocks in organic synthesis . Sulfonamide and related sulfonimidate compounds have garnered significant interest for their utility as precursors in the development of polymers and are frequently explored as intermediates to access pharmacologically relevant structures, including sulfoximine and sulfonimidamide drug candidates . The nitro group on the benzene ring offers a handle for further functionalization, allowing researchers to modify the molecule for specific applications. This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or animal consumption. Please refer to the Safety Data Sheet for comprehensive handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c16-15(17)12-6-8-13(9-7-12)20(18,19)14-10-11-4-2-1-3-5-11/h1-9,14H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKABXQCJRCTYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353573
Record name N-benzyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52374-25-1
Record name N-benzyl-4-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-benzyl-4-nitrobenzenesulfonamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

N-Benzyl-4-nitrobenzenesulfonamide: A Comprehensive Technical Guide on Scaffold Synthesis, Derivatization, and Pharmacological Applications

As a Senior Application Scientist in medicinal chemistry, I frequently encounter chemical scaffolds that serve as the fundamental backbone for diverse therapeutic agents. N-benzyl-4-nitrobenzenesulfonamide (CAS: 52374-25-1) is one such highly versatile intermediate. Due to its unique combination of a robust sulfonamide linkage, a highly tunable nitroaryl group, and a lipophilic benzyl moiety, it has become a cornerstone in the development of antimicrobial agents, HIV-1 protease inhibitors, and metabolic enzyme modulators.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic causality, biological mechanisms, and self-validating experimental protocols designed for rigorous drug development workflows.

Physicochemical Profiling & Structural Dynamics

Before integrating any scaffold into a drug discovery pipeline, it is critical to understand its baseline physicochemical properties. The sulfonamide group in N-benzyl-4-nitrobenzenesulfonamide acts as a strong hydrogen-bond acceptor and donor, which is vital for interacting with target protein residues[1]. Meanwhile, the benzyl group provides essential lipophilicity (XLogP3 = 2.2), ensuring optimal membrane permeability without violating Lipinski’s Rule of Five[1].

Table 1: Computed Physicochemical Properties

Property Value Scientific Implication
IUPAC Name N-benzyl-4-nitrobenzenesulfonamide Standardized nomenclature for structural identification.
Molecular Formula C13H12N2O4S Dictates stoichiometric calculations in synthesis.
Molecular Weight 292.31 g/mol Ideal low-molecular-weight starting point for lead optimization.
XLogP3 2.2 Indicates favorable lipophilicity for cellular membrane penetration.
Topological Polar Surface Area 100 Ų Optimal for oral bioavailability and target-site hydrogen bonding.

| SMILES | C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[O-] | Utilized for in silico docking and cheminformatics. |

Data sourced and verified from computed descriptors[1].

Synthetic Workflows & Chemical Causality

The true value of N-benzyl-4-nitrobenzenesulfonamide lies in its derivatization potential. The synthesis typically begins with the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with benzylamine.

The Causality of the Reaction Design: We utilize dichloromethane (CH₂Cl₂) as an aprotic solvent to prevent the hydrolysis of the sulfonyl chloride. Triethylamine (Et₃N) is introduced as an acid scavenger; its role is to neutralize the hydrochloric acid byproduct, thereby shifting the reaction equilibrium forward and preventing the protonation of the nucleophilic benzylamine[2].

Once synthesized, the nitro group serves as a robust placeholder. It can be catalytically reduced (e.g., via Iron powder in acetic acid or Pd/C with hydrogen gas) to an amine. This newly formed aniline derivative can then undergo amide coupling with various heteroaryl carboxylic acids to generate complex inhibitors, such as Pyruvate Dehydrogenase Kinase (PDK) inhibitors or pseudo-symmetric HIV-1 protease inhibitors[2][3].

SynthesisWorkflow A 4-Nitrobenzenesulfonyl Chloride + Benzylamine B Nucleophilic Substitution (Et3N, CH2Cl2, 0°C to RT) A->B C N-benzyl-4-nitrobenzenesulfonamide (Core Scaffold) B->C D Nitro Reduction (Fe/AcOH or Pd/C, H2) C->D E 4-Amino-N-benzylbenzenesulfonamide D->E F Amide Coupling (Heteroaryl Carboxylic Acids) E->F G Target Inhibitors (HIV-1 Pr / PDK) F->G

Workflow for the synthesis and derivatization of N-benzyl-4-nitrobenzenesulfonamide.

Pharmacological Mechanisms & Target Binding

Derivatives of this scaffold have demonstrated profound efficacy across multiple therapeutic domains.

A. Dual Antileishmanial and Antibacterial Activity

Recent screenings of aminobenzothiazole sulfonamide derivatives (where N-benzyl-4-nitrobenzenesulfonamide acts as a primary building block) have revealed potent dual-active properties[4]. The sulfonamide moiety competitively inhibits dihydropteroate synthase by mimicking p-aminobenzoic acid (PABA), starving the pathogen of essential folate.

Table 2: Quantitative Antimicrobial Efficacy of Sulfonamide Derivatives

Target Organism Assay Type Efficacy Range Lead Compound Insight
Escherichia coli Microbroth Dilution (MIC) 0.15 – 0.43 µg/mL High potency driven by the lipophilic benzyl group[4].
Staphylococcus aureus Microbroth Dilution (MIC) 0.15 – 0.43 µg/mL Broad-spectrum inhibition across Gram-positive strains[4].

| Leishmania tropica | Promastigote Viability (IC₅₀) | 57.10 – 415 µg/mL | Benzyl and halogenated substitutions maximize parasite death[4]. |

B. HIV-1 Protease Inhibition

When integrated into a pseudo-symmetric hydroxyethylamine core, the N-benzyl-4-nitrobenzenesulfonamide scaffold exhibits high affinity for the HIV-1 protease[2]. The structural logic is elegant: the sulfonamide oxygen atoms establish critical hydrogen bonds with the catalytic Asp25 and Asp25' residues of the protease. Simultaneously, the benzyl ring deeply embeds itself into the hydrophobic S1/S1' pockets of the enzyme, locking the protease in an inactive conformation and preventing viral polyprotein cleavage[2].

HIV1Mechanism Node1 N-benzyl-4-nitrobenzenesulfonamide Derivative Node2 Sulfonamide Moiety Node1->Node2 Node3 Benzyl / Hydrophobic Groups Node1->Node3 Node4 H-Bonding with Catalytic Asp25/Asp25' Node2->Node4 Node5 Occupation of S1/S1' Hydrophobic Pockets Node3->Node5 Node6 Competitive Inhibition of HIV-1 Protease Node4->Node6 Node5->Node6 Node7 Prevention of Viral Polyprotein Cleavage Node6->Node7

Mechanistic pathway of HIV-1 protease inhibition by sulfonamide derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal quality-control checkpoint.

Protocol 1: Synthesis of N-benzyl-4-nitrobenzenesulfonamide

Objective: Achieve high-yield, regioselective sulfonylation while preventing bis-alkylation.

  • Preparation: Dissolve benzylamine (1.0 eq) in anhydrous CH₂Cl₂ (0.3 M concentration) under an inert Argon atmosphere. Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive sulfonyl chloride.

  • Base Addition: Add Triethylamine (Et₃N) (2.5 eq) to the solution and cool to 0 °C using an ice bath.

  • Coupling: Slowly add 4-nitrobenzenesulfonyl chloride (1.1 eq) dropwise. Causality: Dropwise addition controls the exothermic nature of the reaction, preventing the formation of unwanted side products.

  • Validation Checkpoint 1 (TLC): Stir the mixture at room temperature for 1–2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) eluent. The complete disappearance of the sulfonyl chloride spot validates reaction completion.

  • Quenching & Washing: Quench the reaction with a 5% aqueous H₂SO₄ solution. Causality: The acid wash selectively protonates any unreacted benzylamine and Et₃N, pulling them into the aqueous layer and leaving the pure sulfonamide in the organic layer[2].

  • Isolation: Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Promastigote Viability Assay (Antileishmanial Screening)

Objective: Quantify the IC₅₀ of synthesized sulfonamide derivatives against Leishmania tropica[4].

  • Cell Culturing: Culture L. tropica promastigotes in M199 medium supplemented with 10% Fetal Bovine Serum (FBS) at 24 °C.

  • Compound Plating: In a 96-well plate, perform serial dilutions of the N-benzyl-4-nitrobenzenesulfonamide derivative (ranging from 1 to 500 µg/mL).

  • Inoculation: Add 1 × 10⁶ promastigotes per well. Incubate for 72 hours.

  • Validation Checkpoint (Metabolic Correlation): Add 10 µL of Alamar Blue (resazurin) to each well and incubate for an additional 4 hours. Causality: This is a self-validating step; living cells metabolically reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. If the well remains blue, it validates total parasitic death.

  • Quantification: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis[4].

Conclusion

N-benzyl-4-nitrobenzenesulfonamide is far more than a simple chemical reagent; it is a highly tunable, structurally privileged scaffold. By understanding the causality behind its synthetic manipulation and the physicochemical parameters that drive its biological binding, researchers can systematically engineer novel therapeutics targeting everything from multidrug-resistant bacteria to viral proteases and metabolic kinases.

References

  • PubChem. "N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 - PubChem". National Institutes of Health (NIH).
  • Planta Animalia. "Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides". Planta Animalia Journal.
  • MDPI. "The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors: Synthesis, Molecular Modeling and Biological Evaluation". MDPI.
  • ORBi. "Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors". University of Liège.

Sources

An In-depth Technical Guide on the Physical and Chemical Properties of N-benzyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Overview

N-benzyl-4-nitrobenzenesulfonamide is a sulfonamide derivative of significant interest in synthetic and medicinal chemistry. Its structure, characterized by a benzyl group attached to the sulfonamide nitrogen and a nitro group at the para-position of the benzene ring, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive analysis of its core physicochemical properties, a validated synthesis protocol, detailed characterization data, and an exploration of its chemical reactivity. The insights provided are tailored for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for its effective utilization in research and development endeavors.

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide N-H proton. The benzyl group, on the other hand, introduces a lipophilic character and a site for potential modification. Understanding the interplay of these functional groups is paramount for its application as a synthetic intermediate.

Core Physicochemical Properties

The fundamental physical and chemical properties of N-benzyl-4-nitrobenzenesulfonamide determine its handling, storage, and application in various experimental setups. These properties have been compiled from authoritative chemical databases and are summarized below for clarity and ease of reference.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₄SPubChem[1]
Molecular Weight 292.31 g/mol PubChem[1]
CAS Number 52374-25-1PubChem[1]
Appearance Yellow crystalline solidLookChem[2]
Melting Point Data not consistently available; related compounds suggest a crystalline solid nature.N/A
Boiling Point Data not available; likely to decompose at high temperatures.N/A
Solubility Generally soluble in organic solvents like ethyl acetate, and sparingly soluble in water.N/A
XLogP3 2.2PubChem[1]

Synthesis and Purification: A Validated Protocol

The most common and reliable method for the synthesis of N-benzyl-4-nitrobenzenesulfonamide involves the nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and benzylamine.[3] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

Causality of Experimental Design

The choice of reactants and conditions is critical for a successful synthesis. 4-Nitrobenzenesulfonyl chloride is an excellent electrophile due to the electron-withdrawing nature of both the sulfonyl group and the nitro group. Benzylamine acts as the nucleophile, with the lone pair on the nitrogen atom attacking the electrophilic sulfur atom. A tertiary amine base, such as triethylamine, is often preferred as it is non-nucleophilic and effectively scavenges the HCl generated during the reaction without competing with the primary amine.[3] Dichloromethane is a common solvent choice due to its inertness and ability to dissolve the starting materials.

Detailed Experimental Protocol
  • To a solution of benzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C (ice bath), add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-benzyl-4-nitrobenzenesulfonamide as a solid.

Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Dissolve Benzylamine & Triethylamine in DCM B Cool to 0°C A->B C Add 4-Nitrobenzenesulfonyl Chloride Solution B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Wash with 1N HCl E->F G Wash with NaHCO3 (sat.) F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Recrystallize J->K L Pure Product K->L

Caption: Synthetic workflow for N-benzyl-4-nitrobenzenesulfonamide.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectral data for N-benzyl-4-nitrobenzenesulfonamide.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (Nitro-substituted ring): Two doublets in the range of δ 8.0-8.4 ppm.[4] - Aromatic Protons (Benzyl ring): A multiplet in the range of δ 7.2-7.4 ppm.[5] - Methylene Protons (-CH₂-): A doublet around δ 4.3-4.7 ppm.[5] - Amine Proton (-NH-): A broad singlet, chemical shift can vary.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 120-150 ppm.[5] - Methylene Carbon (-CH₂-): A signal around δ 45-50 ppm.[5]
IR (Infrared) Spectroscopy - N-H Stretch: A peak around 3300-3400 cm⁻¹.[6] - Asymmetric SO₂ Stretch: A strong peak around 1320-1350 cm⁻¹.[6] - Symmetric SO₂ Stretch: A strong peak around 1150-1180 cm⁻¹.[6] - NO₂ Stretch: Strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹.
Mass Spectrometry (MS) - Molecular Ion Peak (M⁺): Expected at m/z = 292.05 (for C₁₃H₁₂N₂O₄S).[1]

Chemical Reactivity and Potential Transformations

The chemical reactivity of N-benzyl-4-nitrobenzenesulfonamide is dictated by its key functional groups: the nitro group, the sulfonamide linkage, and the acidic N-H proton.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a gateway to a wide range of derivatives, as the resulting aniline moiety can undergo numerous reactions.

  • N-Alkylation/Arylation: The sulfonamide proton is acidic and can be removed by a suitable base to form an anion. This anion can then act as a nucleophile in reactions with alkyl or aryl halides, allowing for further substitution on the nitrogen atom.[7]

  • Cleavage of the Sulfonamide Bond: While generally stable, the sulfonamide bond can be cleaved under specific, often harsh, conditions.

Visualization of Potential Reactions

G A N-benzyl-4-nitrobenzenesulfonamide B Reduction (e.g., H2, Pd/C) A->B [H] D Deprotonation & Alkylation (e.g., Base, R-X) A->D 1. Base 2. R-X C N-benzyl-4-aminobenzenesulfonamide B->C E N-alkyl-N-benzyl-4-nitrobenzenesulfonamide D->E

Caption: Key reaction pathways of N-benzyl-4-nitrobenzenesulfonamide.

Applications in Research and Drug Development

N-benzyl-4-nitrobenzenesulfonamide serves as a valuable building block in the synthesis of more complex molecules with potential biological activity.[2] The sulfonamide moiety is a well-known pharmacophore present in a variety of drugs, including antibiotics, diuretics, and anticonvulsants.[6] The ability to readily modify both the nitro and benzyl groups allows for the generation of compound libraries for screening in drug discovery programs. For instance, the N-benzylbenzenesulfonamide core is found in compounds that exhibit inhibitory activity against enzymes like γ-secretase, which is implicated in Alzheimer's disease.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling N-benzyl-4-nitrobenzenesulfonamide. It is advisable to handle the compound in a well-ventilated fume hood.[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[8][9] In case of skin or eye contact, flush the affected area with copious amounts of water.[8] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

References

  • PubChem. (n.d.). N-benzyl-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-[benzyl-(4-nitrophenyl)sulfonylamino]pyrrolidin-3-yl]-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 5147-65-9,N-benzyl-4-nitrobenzenesulfenamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Autechem. (2026). Exploring 4-Nitrobenzenesulfonamide: Synthesis and Applications in Fine Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzenesulfonamide, N-(4-nitrophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitro-N-phenylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Williams, A. et al. (n.d.). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Gowda, B. T. et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved from [Link]

  • AWS. (n.d.). A Green and Efficient Synthesis of Sulfonamides Catalyzed by Nano-Ru/Fe3O4. Retrieved from [Link]

  • Chemazone. (n.d.). N-benzyl-4-hydroxy-3-nitrobenzenesulfonamide. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Characterization of N-benzyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, research-level overview of N-benzyl-4-nitrobenzenesulfonamide. It is designed for an audience of researchers, scientists, and professionals in drug development. This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol with mechanistic insights, and methods for its structural elucidation. The significance of the nitrobenzenesulfonamide scaffold is also discussed to provide context for its application in medicinal chemistry. All data and protocols are substantiated with references to authoritative sources to ensure scientific integrity and reproducibility.

Nomenclature and Chemical Identity

The first step in characterizing any chemical entity is to establish its precise identity. The compound of interest is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as N-benzyl-4-nitrobenzenesulfonamide [1]. This name explicitly defines its molecular structure: a benzenesulfonamide core with a nitro group at the para (4-position) of the benzene ring and a benzyl group attached to the sulfonamide nitrogen.

IdentifierValueSource
IUPAC Name N-benzyl-4-nitrobenzenesulfonamidePubChem[1]
CAS Number 52374-25-1PubChem[1]
Molecular Formula C₁₃H₁₂N₂O₄SPubChem[1]
Molecular Weight 292.31 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)[O-]PubChem[1]
InChIKey OKABXQCJRCTYLI-UHFFFAOYSA-NPubChem[1]

Figure 1: Chemical Structure of N-benzyl-4-nitrobenzenesulfonamide



Physicochemical Properties

Understanding the physical properties of a compound is critical for its handling, purification, and formulation. While extensive experimental data for this specific molecule is not broadly published, the properties can be reliably computed and inferred from related structures.

PropertyValueNotes
Appearance Yellow crystalline solidInferred from related nitrobenzenesulfonamides[2].
Melting Point 178-180 °CThis is the melting point for the parent 4-nitrobenzenesulfonamide; the N-benzyl derivative is expected to have a different but related melting point[3].
XLogP3 2.2A computed value indicating moderate lipophilicity[1].
Complexity 413A computed measure of the molecule's structural complexity[1].

Synthesis Protocol: A Mechanistic Approach

The synthesis of N-benzyl-4-nitrobenzenesulfonamide is most commonly achieved via a nucleophilic substitution reaction between 4-nitrobenzenesulfonyl chloride and benzylamine. This reaction is a classic example of sulfonamide bond formation and is highly efficient.

Principle and Rationale

The reaction proceeds by the nucleophilic attack of the primary amine (benzylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The presence of an acid scavenger, such as triethylamine or pyridine, is crucial. It neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product[4]. The electron-withdrawing nitro group on the sulfonyl chloride enhances the electrophilicity of the sulfur atom, facilitating the reaction.

Experimental Workflow

The overall process, from starting materials to the purified final product, follows a logical and well-established workflow in synthetic organic chemistry.

G Fig. 2: General Synthesis and Purification Workflow Reactants 1. Reagents 4-Nitrobenzenesulfonyl Chloride Benzylamine Triethylamine (Base) Reaction 2. Reaction Solvent: Dichloromethane (DCM) Stir at 0 °C to RT Reactants->Reaction Combine Workup 3. Aqueous Workup Wash with dil. HCl Wash with Brine Reaction->Workup Quench Purification 4. Purification Dry over Na₂SO₄ Evaporate Solvent Recrystallization (Ethanol) Workup->Purification Isolate Crude Product 5. Final Product N-benzyl-4-nitro- benzenesulfonamide Purification->Product Isolate Pure

Caption: A flowchart of the synthesis and purification process.

Detailed Step-by-Step Protocol

This protocol is adapted from standard procedures for sulfonamide synthesis[4].

  • Preparation: To a solution of benzylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

  • Reaction: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the cooled amine solution dropwise over 15 minutes. The reaction is exothermic.

  • Execution: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford N-benzyl-4-nitrobenzenesulfonamide as a pure crystalline solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques is employed for full structural characterization.

Overview of Analytical Workflow

G Fig. 3: Analytical Characterization Workflow cluster_0 Primary Confirmation cluster_1 Spectroscopic Analysis TLC TLC (Purity Check) MP Melting Point (Purity/Identity) TLC->MP NMR 1H & 13C NMR (Carbon-Hydrogen Framework) MP->NMR MS Mass Spectrometry (Molecular Weight) NMR->MS IR FT-IR (Functional Groups) MS->IR Final Structure Confirmed IR->Final

Caption: Logical flow for the analytical validation of the final compound.

Spectroscopic Data Summary
TechniqueExpected Characteristic Signals
¹H NMR δ 8.3-8.1 ppm (d, 2H): Aromatic protons ortho to the NO₂ group. δ 8.0-7.8 ppm (d, 2H): Aromatic protons ortho to the SO₂ group. δ 7.4-7.2 ppm (m, 5H): Aromatic protons of the benzyl group. δ ~5.0 ppm (t, 1H): NH proton of the sulfonamide. δ ~4.3 ppm (d, 2H): CH₂ protons of the benzyl group.
¹³C NMR δ ~150 ppm: Aromatic carbon attached to NO₂. δ ~145 ppm: Aromatic carbon attached to SO₂. δ ~129-124 ppm: Aromatic carbons. δ ~48 ppm: Benzylic CH₂ carbon.
FT-IR (cm⁻¹) ~3300 cm⁻¹: N-H stretch. ~1530 & ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group. ~1340 & ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide group.
Mass Spec (ESI+) [M+H]⁺: Expected at m/z 293.06. [M+Na]⁺: Expected at m/z 315.04.

Applications and Significance in Medicinal Chemistry

The nitrobenzenesulfonamide scaffold is a versatile and valuable pharmacophore in drug discovery[6]. The sulfonamide group is a key structural feature in a wide range of therapeutic agents, including antibacterial drugs, diuretics, and anti-inflammatory agents[7].

  • Bioisostere: The sulfonamide group is often used as a bioisostere for carboxylic acids, offering different physicochemical properties and hydrogen bonding capabilities.

  • Enzyme Inhibition: Many sulfonamide-containing drugs function by inhibiting specific enzymes.

  • Pharmacophore: The nitro group is a well-known pharmacophore that can significantly influence a molecule's biological activity[8][9]. It is often associated with mechanisms involving bioreduction to reactive intermediates, a property exploited in developing agents for hypoxic cells, such as those found in solid tumors, or in certain antimicrobial agents[10].

Research into nitrobenzenesulfonamide derivatives has shown their potential as anticancer, antimicrobial, and enzyme-inhibiting agents, making N-benzyl-4-nitrobenzenesulfonamide and its analogues interesting candidates for further investigation in drug development programs[6][8].

Conclusion

N-benzyl-4-nitrobenzenesulfonamide is a well-defined chemical entity with a straightforward and robust synthetic pathway. Its characterization relies on standard analytical techniques that can unequivocally confirm its structure and purity. As a member of the nitrobenzenesulfonamide class of compounds, it represents a scaffold of significant interest to medicinal chemists and drug development professionals, holding potential for the development of novel therapeutic agents. This guide provides the foundational technical information required for its synthesis, characterization, and further exploration.

References

  • LookChem. N-benzyl-4-nitrobenzenesulfenamide CAS 5147-65-9. Available at: [Link]

  • PubChem. N-benzyl-4-nitrobenzenesulfonamide (CID 745343). National Center for Biotechnology Information. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)-N-(phenylmethyl)-. Available at: [Link]

  • PubChem. 4-Nitrobenzenesulfonamide (CID 22784). National Center for Biotechnology Information. Available at: [Link]

  • Arkat USA, Inc. The facile synthesis of a pyrimidinyl sulfonamide (N,N,N,6-tetramethyl-2-(4-nitrophenylsulfonamido)pyrimidin-4-ammonium chloride) as a PET tracer precursor. ARKIVOC. Available at: [Link]

  • PubMed. Synthesis and evaluation of some nitrobenzenesulfonamides containing nitroisopropyl and (ureidooxy)methyl groups as novel hypoxic cell selective cytotoxic agents. National Library of Medicine. Available at: [Link]

  • PrepChem.com. Synthesis of 4-nitrobenzenesulfonamide. Available at: [Link]

  • Chemazone. N-benzyl-4-hydroxy-3-nitrobenzenesulfonamide. Available at: [Link]

  • PubChem. N-benzyl-4-nitrobenzamide (CID 347074). National Center for Biotechnology Information. Available at: [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. National Library of Medicine. Available at: [Link]

  • Google Patents.Process for the removal of nitrobenzenesulfonyl.
  • SCI FORSCH. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for "Synthesis of Amides via oxidation amidation of aldehydes catalyzed by Cu2(BDC)2(DABCO)". Available at: [Link]

Sources

N-benzyl-4-nitrobenzenesulfonamide: Physicochemical Profiling, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, sulfonamide derivatives serve as privileged scaffolds for the design of targeted therapeutics. N-benzyl-4-nitrobenzenesulfonamide is a highly versatile synthetic intermediate characterized by its robust sulfonamide linkage and a reducible nitro group. This dual functionality makes it an ideal precursor for complex structural elaborations, including the synthesis of conformationally restricted heterocyclic drugs. This whitepaper provides a comprehensive technical guide on its physicochemical properties, mechanistic synthesis, analytical validation, and downstream applications in drug discovery.

Physicochemical Profiling & Structural Analysis

Before initiating any synthetic workflow, establishing the baseline physicochemical parameters of the target compound is critical for downstream purification and analytical validation. The core quantitative data for N-benzyl-4-nitrobenzenesulfonamide is summarized below [1].

PropertyValue
IUPAC Name N-benzyl-4-nitrobenzenesulfonamide
Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
Exact Mass 292.05 Da
CAS Registry Number 52374-25-1
PubChem CID
Topological Polar Surface Area (TPSA) 100 Ų

Mechanistic Synthesis & Causality

The synthesis of N-benzyl-4-nitrobenzenesulfonamide relies on a classic bimolecular nucleophilic substitution (


-type) pathway at the sulfonyl sulfur. As a Senior Application Scientist, I emphasize that executing this protocol requires strict control over reaction kinetics and proton management to maximize yield and purity.
Step-by-Step Methodology
  • Preparation & Solvent Selection: Dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: The use of strictly anhydrous conditions prevents the competitive hydrolysis of the electrophile (sulfonyl chloride) into a sulfonic acid, which would drastically reduce the reaction yield.

  • Acid Scavenging: Add triethylamine (

    
    ) or pyridine (1.5 eq) to the stirring solution.
    
    • Causality: The sulfonylation reaction generates hydrochloric acid (HCl) as a stoichiometric byproduct. Without an acid scavenger, HCl will protonate the unreacted benzylamine to form an unreactive ammonium salt, effectively capping the theoretical yield at 50%.

  • Electrophilic Addition: Cool the reaction vessel to 0°C using an ice bath. Slowly add 4-nitrobenzenesulfonyl chloride (1.05 eq) dissolved in DCM dropwise.

    • Causality: The formation of the sulfonamide bond is highly exothermic. Cooling the system to 0°C controls the reaction kinetics, suppressing the formation of bis-sulfonylation byproducts and preventing thermal degradation.

  • Workup & Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with 1M aqueous HCl to remove excess amine and base, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    

SynthesisWorkflow A Benzylamine (Nucleophile) D Tetrahedral Intermediate (Transient) A->D B 4-Nitrobenzenesulfonyl Chloride (Electrophile) B->D C Triethylamine (Et3N) (Acid Scavenger) C->D Neutralizes HCl E N-benzyl-4-nitrobenzenesulfonamide (Target Product) D->E Cl- Elimination

Figure 1: Mechanistic workflow for the synthesis of N-benzyl-4-nitrobenzenesulfonamide.

Analytical Validation Protocol

A self-validating analytical system ensures that the synthesized material is structurally accurate and free of isomeric impurities. Relying on a single analytical method is insufficient; cross-referencing orthogonal data is required.

  • Nuclear Magnetic Resonance (

    
     NMR):  In 
    
    
    
    or
    
    
    , the diagnostic peak is the singlet of the benzyl
    
    
    protons at approximately 4.1 ppm. The para-substituted nitrobenzene ring will present a distinct AB spin system (two doublets integrating to 2H each) in the downfield aromatic region (8.0–8.4 ppm). The sulfonamide
    
    
    proton typically appears as a broad triplet.
  • Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI), the exact mass is 292.05 Da. In negative ion mode (

    
    ), a strong peak at m/z 291 is expected.
    
  • Self-Validating Logic: If the LC-MS confirms the molecular weight of 292.31 g/mol (Formula: C13H12N2O4S) but the

    
     NMR lacks the precise 2H integration for the benzyl methylene singlet, the product is likely a structural isomer. Both the mass-to-charge ratio and the proton integration must perfectly align to validate the structural integrity of the batch.
    

Applications in Drug Development

N-benzyl-4-nitrobenzenesulfonamide is rarely the final Active Pharmaceutical Ingredient (API). Instead, it acts as a foundational scaffold. The nitro group is typically reduced (using


 or 

with

) to yield an aniline derivative, which is then subjected to further functionalization.
Pyruvate Dehydrogenase Kinase (PDK) Inhibitors

PDK inhibitors are actively researched for their potential to treat metabolic disorders by controlling blood lactate levels. Recent structure-activity relationship (SAR) studies have utilized the N-benzyl-4-nitrobenzenesulfonamide scaffold to synthesize conformationally restricted 1,2,4-benzothiadiazine 1,1-dioxides. The introduction of the benzyl side chain at the 4-position of the benzothiadiazine core significantly improved PDK inhibitory activity, yielding saturated analogs with an


 of 0.5 µM [2].
Antimalarial Farnesyltransferase Inhibitors

The sulfonamide linkage provides excellent hydrogen-bonding geometry, making it an ideal anchor in enzyme active sites. Researchers have utilized this scaffold to design novel leads targeting the aryl binding site of Plasmodium falciparum farnesyltransferase. By coupling the reduced sulfonamide core with peptidomimetic substructures, highly specific antimalarial agents have been successfully developed [3].

DrugDevelopment A N-benzyl-4-nitrobenzenesulfonamide (Core Scaffold) B Nitro Reduction (SnCl2 or Pd/C) Yields Aniline Derivative A->B C Acylation / Ring-Closure (Structural Elaboration) B->C D Farnesyltransferase Inhibitors (Antimalarial Leads) C->D Peptidomimetic coupling E PDK Inhibitors (Metabolic Regulation) C->E Benzothiadiazine formation

Figure 2: Downstream applications of the scaffold in targeted drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 745343, N-benzyl-4-nitrobenzenesulfonamide". PubChem.[Link]

  • Arslan, D., et al. "Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors". Medicinal Chemistry, 2023.[Link]

  • Kettler, K., et al. "Novel lead structures for antimalarial farnesyltransferase inhibitors". Pharmazie, 2005.[Link]

N-Benzyl-4-nitrobenzenesulfonamide: A Versatile Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary & Structural Rationale

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks dictates the efficiency, scalability, and functional diversity of the final library. N-benzyl-4-nitrobenzenesulfonamide (CAS: 52374-25-1) represents a highly privileged scaffold[1]. As a Senior Application Scientist, I frequently leverage this molecule because it offers a trifecta of orthogonal reactivity:

  • The Para-Nitro Group (The Electrophilic/Reducible Pole): The strongly electron-withdrawing

    
     group activates the aromatic ring for nucleophilic aromatic substitution (
    
    
    
    ) and Smiles rearrangements. Alternatively, it serves as a masked amine; chemoselective reduction yields an aniline ready for urea or amide coupling without disturbing the sulfonamide backbone[2].
  • The Sulfonamide Core (The Pharmacophore): Sulfonamides are classic bioisosteres for amides, offering superior metabolic stability, unique hydrogen-bonding geometry, and established efficacy in antibacterial and protease inhibitor design[3].

  • The N-Benzyl Moiety (The Lipophilic Anchor/Protecting Group): The benzyl group provides necessary lipophilicity for cell membrane permeation in drug candidates (e.g., HIV-1 protease inhibitors)[4]. Synthetically, it can act as a robust protecting group, cleavable via hydrogenolysis when a primary sulfonamide is ultimately required.

Key Synthetic Workflows & Applications

Synthesis of HIV-1 Protease Inhibitors

The pseudo-symmetric N-benzyl hydroxyethylamine core is a well-documented pharmacophore for HIV-1 protease inhibitors. By utilizing N-benzyl-4-nitrobenzenesulfonamide, chemists can access complex heteroarylcarboxyamide derivatives. The sulfonamide nitrogen acts as a nucleophile to open chiral epoxides, establishing the critical hydroxyethylamine transition-state isostere, while the nitro group is subsequently reduced and functionalized to probe the S2/S2' pockets of the viral protease ()[4].

Dual-Action Antileishmanial and Antibacterial Agents

Multidrug-resistant bacterial infections and leishmaniasis require novel chemotypes. N-alkylated and N-sulfonylated aminobenzothiazole derivatives synthesized from this building block have demonstrated potent dual activity. The sulfonamide linkage is critical for target binding, yielding Minimum Inhibitory Concentrations (MIC) as low as 0.15 µg/mL against E. coli and S. aureus ()[3].

Tandem Acylation-Smiles Rearrangement

Beyond medicinal chemistry, this building block is a powerful tool in methodology development. Under basic conditions, the sulfonamide can be acylated. The strongly electron-withdrawing para-nitro group stabilizes the resulting Meisenheimer complex, driving an intramolecular ipso-attack (Smiles rearrangement) that extrudes


 to yield highly functionalized phenylacetamides ()[5].

G A 4-Nitrobenzenesulfonyl Chloride + Benzylamine B N-benzyl-4-nitrobenzenesulfonamide (Core Building Block) A->B  Nucleophilic Substitution C Nitro Reduction (Pd/C, H2) -> Aniline Derivative B->C  Chemoselective Reduction E Epoxide Ring Opening -> Hydroxyethylamine Core B->E  N-Alkylation G Tandem Acylation & Smiles Rearrangement B->G  Base-Mediated Acylation D Urea/Amide Coupling -> Antileishmanial Agents C->D  Functionalization F HIV-1 Protease Inhibitors E->F  Derivatization H Phenylacetamide Derivatives G->H  Aryl Migration

Workflow for the synthetic diversification of N-benzyl-4-nitrobenzenesulfonamide.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. I have highlighted the causality behind the reagent choices and the physical indicators of success.

Protocol A: Synthesis of N-Benzyl-4-nitrobenzenesulfonamide

Objective: Establish the core building block from commercially available starting materials.

  • Preparation: Dissolve benzylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) and cool to 4 °C under an inert argon atmosphere.

    • Causality: Cooling is critical. The nucleophilic attack of the amine on the sulfonyl chloride is highly exothermic. Low temperatures prevent the formation of bis-sulfonylated byproducts. Triethylamine acts as a non-nucleophilic acid scavenger to neutralize the generated HCl, driving the reaction to completion ()[2].

  • Addition: Add 4-nitrobenzenesulfonyl chloride (1.2 eq) in small portions over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.

  • Workup & Validation: Remove the solvent in vacuo. Wash the residue with a cold mixture of DCM/Petroleum Ether (1:1).

    • Self-Validation Checkpoint: The product precipitates as an off-white/yellowish solid. TLC (Hexane/EtOAc 7:3) should show the complete disappearance of the highly mobile sulfonyl chloride spot. Yields typically exceed 90%[2].

Protocol B: Tandem Acylation-Smiles Rearrangement

Objective: Convert the sulfonamide into a phenylacetamide via


 extrusion.
  • Deprotonation: In a microwave vial, dissolve N-benzyl-4-nitrobenzenesulfonamide (1.0 eq) in THF. Cool to 0 °C and slowly add aqueous NaOH (10% w/w).

    • Causality: NaOH deprotonates the sulfonamide nitrogen, generating a highly nucleophilic anion necessary for the subsequent acylation ()[5].

  • Acylation & Rearrangement: Add the desired acyl chloride (5.0 eq) dropwise. Seal the vial and heat the mixture at 120 °C for 1 hour.

    • Causality: The initial acylation forms an N-acyl sulfonamide. The extreme electron deficiency of the para-nitro aromatic ring lowers the LUMO energy, allowing the newly formed amide oxygen to attack the ipso-carbon. This forms a spirocyclic intermediate that collapses, extruding

      
       gas and migrating the aryl group to the nitrogen[5].
      
  • Validation Checkpoint: The evolution of gas (

    
    ) upon opening the vial (in a fume hood) indicates successful rearrangement. 
    
    
    
    H NMR will confirm the loss of the sulfonamide NH proton and a shift in the benzylic protons.

MechanisticLogic N1 N-benzyl-4-nitrobenzenesulfonamide N2 Deprotonation (NaOH/THF) Sulfonamide Anion N1->N2 Base N3 Acylation (Acyl Chloride) N-Acyl Sulfonamide N2->N3 Electrophile N4 Spirocyclic Intermediate (Ipso-Attack) N3->N4 Activating NO2 Group N5 SO2 Extrusion (Smiles Rearrangement) N4->N5 Rearrangement N6 Phenylacetamide Product N5->N6 Product Release

Mechanistic pathway of the tandem acylation-Smiles rearrangement.

Quantitative Data Summaries

To facilitate rapid reference during library design, the physicochemical properties of the core building block and the biological efficacy of its downstream derivatives are summarized below.

Table 1: Physicochemical Properties of N-benzyl-4-nitrobenzenesulfonamide ()[1]

PropertyValue
IUPAC Name N-benzyl-4-nitrobenzenesulfonamide
CAS Number 52374-25-1
Molecular Formula

Molecular Weight 292.31 g/mol
Exact Mass 292.051778 Da
Topological Polar Surface Area (TPSA) 100 Ų
XLogP3 (Lipophilicity) 2.2

Table 2: Biological Efficacy of Downstream Derivatives

Derivative ScaffoldPrimary TargetBiological ActivityReference
Hydroxyethylamine core HIV-1 ProteaseHigh binding affinity (Viral inhibition)[4]
Aminobenzothiazole sulfonamide Leishmania tropicaIC

: 57.10 – 68.07 µg/mL
[3]
Aminobenzothiazole sulfonamide E. coli & S. aureusMIC: 0.15 – 0.43 µg/mL[3]
Phenylacetamides VariousPreclinical methodology building blocks[5]

References

  • PubChem. "N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343." National Center for Biotechnology Information. URL:[Link]

  • MDPI. "The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors." Molecules. URL:[Link]

  • Plantanimalia. "Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides." URL:[Link]

  • Google Patents. "US20030119876A1 - Compounds for the treatment of protozoal diseases.
  • RSC / AWS. "Arylation using sulfonamides: Phenylacetamide synthesis through tandem acylation-Smiles rearrangement." URL:[Link]

Sources

Engineering the Nitro Group: Chemical Transformations of N-Benzyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1) is a highly versatile, privileged scaffold in medicinal chemistry and organic synthesis 1. Featuring an electron-withdrawing sulfonamide linkage and a reactive para-nitro group, this molecule serves as a critical precursor for the development of antileishmanial agents, antibacterial therapeutics, and enzyme inhibitors 2. This whitepaper provides an in-depth technical analysis of the chemical transformations targeting the nitro group of this molecule. By detailing the causality behind specific experimental choices and providing self-validating protocols, this guide serves as an authoritative resource for drug development professionals and synthetic chemists.

Mechanistic Insights: The Nitro Group as a Synthetic Handle

The nitro group (–NO₂) on the benzenesulfonamide core is highly oxidized and strongly electron-withdrawing. While nucleophilic aromatic substitution (S_NAr) is theoretically possible on highly activated rings, the primary and most synthetically valuable transformation of the nitro group in N-benzyl-4-nitrobenzenesulfonamide is its reduction to a primary amine (N-benzyl-4-aminobenzenesulfonamide). This reduction unlocks the molecule, converting a strongly deactivating group into a strongly activating, nucleophilic amine handle.

The Chemoselectivity Challenge: Preserving the N-Benzyl Bond

When designing a reduction protocol for N-benzyl-4-nitrobenzenesulfonamide, the primary synthetic challenge is chemoselectivity . The molecule contains an N-benzyl group, which is notoriously susceptible to hydrogenolysis (cleavage of the C–N bond) under standard catalytic hydrogenation conditions (Pd/C, H₂).

While sulfonamides are generally more resistant to hydrogenolysis than standard alkylamines, prolonged exposure to high-pressure hydrogen or highly active palladium catalysts can still result in unwanted debenzylation 3. Therefore, the choice of reducing agent is dictated by the need to strictly preserve the benzyl moiety:

  • Catalytic Hydrogenation (Pd/C, H₂): Highly efficient and clean, but requires strict monitoring of reaction time and pressure to prevent benzyl cleavage.

  • Metal-Mediated Reduction (SnCl₂ or Fe/HCl): Operates via a single-electron transfer (SET) mechanism that is entirely orthogonal to hydrogenolysis. Tin(II) chloride specifically reduces the nitro group without affecting the N-benzyl linkage, making it the most reliable choice for complex or sensitive substrates 4.

Downstream Transformations of the Amine

Once the nitro group is successfully reduced to an amine, the resulting N-benzyl-4-aminobenzenesulfonamide can undergo several critical secondary transformations:

  • Diazotization and Sandmeyer Reactions: Treatment of the amine with sodium nitrite (NaNO₂) and hydrochloric acid at 0–5 °C generates a highly reactive diazonium salt. This intermediate can be displaced by copper(I) halides or cyanides to install new functional groups at the para position.

  • Amidation and Schiff Base Formation: The aniline-like nitrogen can act as a nucleophile, reacting with acyl chlorides to form amides, or with aldehydes to form Schiff bases. For example, coupling the amine with substituted benzaldehydes followed by reduction yields potent 12-lipoxygenase inhibitors 5.

Pathway Nitro N-benzyl-4-nitro- benzenesulfonamide Amine N-benzyl-4-amino- benzenesulfonamide Nitro->Amine Reduction (Pd/C, H2 or SnCl2) Diazonium Diazonium Salt Intermediate Amine->Diazonium NaNO2, HCl 0-5 °C Amide Amide / Schiff Base Derivatives Amine->Amide Acyl chlorides / Aldehydes Halide Aryl Halide (Sandmeyer) Diazonium->Halide CuX, HX (X = Cl, Br, CN)

Chemical transformation pathways of the nitro group on N-benzyl-4-nitrobenzenesulfonamide.

Quantitative Analysis of Reduction Methodologies

To assist synthetic chemists in selecting the optimal protocol, the following table summarizes the quantitative data and operational parameters for the three primary methods of nitro group reduction.

Reduction MethodologyReagents & ConditionsChemoselectivity (Benzyl Preservation)Typical YieldPrimary AdvantagesOperational Limitations
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), EtOH, RT, 8 hModerate (Requires strict monitoring)85–95%Clean reaction; simple workup (filtration over Celite).Requires H₂ gas handling; risk of over-reduction (debenzylation).
Metal-Mediated (Tin) SnCl₂·2H₂O (5 eq), EtOAc, Reflux, 2 hHigh (Orthogonal to hydrogenolysis)80–90%Exceptional functional group tolerance.Generates heavy metal waste; tedious basic extraction required.
Transfer Hydrogenation Pd/C, NH₄HCO₂, MeOH, 60 °C, 4 hHigh85–90%Avoids high-pressure H₂ gas cylinders.Requires excess hydrogen donor; potential for formate adducts.

Self-Validating Experimental Protocols

A robust experimental protocol must be a self-validating system—providing the chemist with real-time, observable feedback to confirm success at each stage without relying solely on end-point analytics like LC-MS.

Protocol A: Chemoselective Reduction via Tin(II) Chloride

This method is chosen when the preservation of the N-benzyl group is the absolute highest priority 4.

Step-by-Step Methodology:

  • Dissolution: Dissolve N-benzyl-4-nitrobenzenesulfonamide (1.0 eq, 10 mmol) in 50 mL of ethyl acetate (EtOAc) in a round-bottom flask.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq, 50 mmol) directly to the stirring solution.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 75 °C (reflux) for 2 to 4 hours.

  • Neutralization & Quench: Cool the mixture to room temperature. Slowly add saturated aqueous NaHCO₃ until the pH reaches 7–8.

  • Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Self-Validation Checkpoints:

  • Visual Cue: Upon addition of NaHCO₃, the clear/yellowish reaction mixture will violently effervesce and transition into a thick, milky-white suspension (precipitation of tin hydroxides). This confirms the successful quenching of the Lewis acidic tin species.

  • TLC Cue: Using Hexane/EtOAc (1:1), the UV-active starting material (higher

    
    ) will completely disappear, replaced by a highly polar, ninhydrin-positive spot (lower 
    
    
    
    ) corresponding to the primary amine.
  • Spectroscopic Cue (NMR): The ¹H NMR spectrum will show the complete disappearance of the strongly deshielded para-nitro aromatic doublet (typically ~8.3 ppm) and the emergence of a broad singlet integrating to 2H at ~5.5–6.0 ppm (DMSO-

    
    ), confirming the formation of the –NH₂ group.
    

Workflow Start Dissolve Substrate in EtOAc/EtOH Add Add SnCl2·2H2O (5-10 eq) Start->Add Reflux Reflux 2-4 hours (Monitor by TLC) Add->Reflux Quench Neutralize with NaHCO3 (pH 7-8) Reflux->Quench Extract Extract (EtOAc) & Wash (Brine) Quench->Extract Dry Dry (MgSO4) & Concentrate Extract->Dry

Step-by-step experimental workflow for the tin(II) chloride-mediated reduction.
Protocol B: Catalytic Hydrogenation (Pd/C)

This method is chosen for large-scale syntheses where heavy metal waste (tin) must be avoided, provided the reaction time is strictly controlled 3.

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 eq) in anhydrous ethanol. Degas the solution by bubbling N₂ gas for 10 minutes.

  • Catalyst Addition: Under a strict N₂ atmosphere, carefully add 10% Pd/C (0.1 eq by weight).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 1 atm). Stir vigorously at room temperature for 8 hours.

  • Filtration: Purge the flask with N₂. Filter the black suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with ethanol.

  • Isolation: Concentrate the filtrate in vacuo and crystallize the resulting residue to yield the pure amine.

Self-Validation Checkpoints:

  • Visual Cue: The consumption of H₂ gas from the balloon will cease once the nitro group is fully reduced.

  • Impurity Monitoring: If TLC reveals a highly polar spot that lacks the characteristic UV absorbance of the benzenesulfonamide core, it indicates over-reduction (cleavage of the N-benzyl group to form toluene and 4-aminobenzenesulfonamide). The reaction must be stopped immediately if this spot appears.

Conclusion

The chemical transformation of the nitro group on N-benzyl-4-nitrobenzenesulfonamide is a foundational process in the synthesis of bioactive sulfonamides. By understanding the mechanistic causality—specifically the competition between nitro reduction and N-benzyl hydrogenolysis—chemists can intelligently select between catalytic hydrogenation and metal-mediated reduction. Adhering to self-validating protocols ensures high-fidelity execution, ultimately accelerating the drug development pipeline.

References

  • "N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343", PubChem,
  • "Antileishmanial and Antibacterial Activities of Aminobenzothiazole Sulfonamides", Planta Animalia,
  • "US20030119876A1 - Compounds for the treatment of protozoal diseases", Google P
  • "Novel lead structures for antimalarial farnesyltransferase inhibitors", IMR Press,
  • "Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase", PMC,

Sources

Methodological & Application

Synthesis Protocol for N-Benzyl-4-nitrobenzenesulfonamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of N-benzyl-4-nitrobenzenesulfonamide is a fundamental transformation in medicinal chemistry and organic synthesis, relying on a Schotten-Baumann-type sulfonylation. In this reaction, benzylamine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride (nosyl chloride) [[1]]().

Expertise Insight: The para-nitro group is strongly electron-withdrawing, which serves a dual purpose. First, it significantly enhances the electrophilicity of the sulfonyl chloride, ensuring rapid and high-yielding coupling. Second, the resulting 4-nitrobenzenesulfonamide moiety is a cornerstone of the "Ns-strategy" (Fukuyama amine synthesis). The nosyl group acts simultaneously as a robust protecting group and an activating group, rendering the sulfonamide nitrogen sufficiently acidic (pKa ~ 4-5) for subsequent mild alkylation to form secondary amines .

Experimental Design & Workflow

To ensure a self-validating and highly reproducible process, the workflow is divided into strict operational phases. Temperature control and sequential aqueous washes are critical to isolating a high-purity product without the need for exhaustive chromatography.

Workflow N1 1. Reagent Preparation Dry DCM, Argon Atmosphere N2 2. Thermal Control Cool to 0 °C N1->N2 N3 3. Electrophile Addition Add 4-Nitrobenzenesulfonyl Chloride N2->N3 N4 4. Sulfonylation Reaction Stir at RT (2-4 h) N3->N4 N5 5. Reaction Quench 1M HCl Wash N4->N5 N6 6. Liquid-Liquid Extraction NaHCO3 & Brine Washes N5->N6 N7 7. Purification Recrystallization or Flash Chromatography N6->N7 N8 8. Characterization NMR, MS, Yield Calculation N7->N8

Step-by-step experimental workflow for the synthesis of N-benzyl-4-nitrobenzenesulfonamide.

Materials and Reagents

The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis.

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Benzylamine 107.151.01.07 g (1.09 mL)Nucleophile / Substrate
4-Nitrobenzenesulfonyl chloride 221.621.12.44 gElectrophile
Triethylamine (Et₃N) 101.192.02.02 g (2.78 mL)Acid Scavenger / Base
Dichloromethane (CH₂Cl₂) 84.93-50 mL (0.2 M)Aprotic Solvent

Note: Ensure CH₂Cl₂ is anhydrous to prevent the competitive hydrolysis of the sulfonyl chloride into 4-nitrobenzenesulfonic acid.

Step-by-Step Methodology

Phase 1: Reaction Setup & Thermal Control
  • Glassware Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon to establish an inert atmosphere. Causality: Sulfonyl chlorides are highly moisture-sensitive.

  • Substrate Dissolution: Add benzylamine (1.07 g, 10 mmol) and anhydrous CH₂Cl₂ (40 mL) to the flask.

  • Base Addition: Inject triethylamine (2.78 mL, 20 mmol) into the stirring solution. Causality: Et₃N acts as an acid scavenger, neutralizing the HCl byproduct generated during sulfonylation. Without it, the unreacted benzylamine would be protonated, halting the reaction.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophilic Addition
  • Portion-wise Addition: Dissolve 4-nitrobenzenesulfonyl chloride (2.44 g, 11 mmol) in 10 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture over 15 minutes via an addition funnel or syringe.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 2 to 4 hours under Argon 2.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) solvent system. The product will appear as a distinct, UV-active spot (Rf ~ 0.4), while the primary amine remains at the baseline.

Phase 3: Exothermic Quenching & Liquid-Liquid Extraction
  • Acidic Quench: Once TLC indicates complete consumption of the starting material, quench the reaction by adding 30 mL of 1M aqueous HCl. Transfer the mixture to a separatory funnel. Causality: The acidic wash protonates excess Et₃N and any trace unreacted benzylamine, driving them into the aqueous layer as highly soluble hydrochloride salts.

  • Organic Phase Separation: Extract the organic (bottom) layer. Wash the aqueous layer once more with 20 mL of CH₂Cl₂. Combine the organic layers.

  • Basic Wash: Wash the combined organic layers with 30 mL of saturated aqueous NaHCO₃. Causality: This neutralizes residual acid and effectively extracts any hydrolyzed 4-nitrobenzenesulfonic acid byproduct into the aqueous phase.

  • Brine Wash & Drying: Wash with 30 mL of brine to break any emulsions and pre-dry the organic phase. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification
  • Recrystallization: The crude product is typically of high purity (>90%). For analytical grade purity, recrystallize the solid from a mixture of Ethyl Acetate and Hexanes. Alternatively, pass the crude material through a short silica gel plug using CH₂Cl₂/EtOAc (9:1) [[2]]().

Analytical Characterization & Quality Control

To validate the structural integrity of the synthesized compound, compare your analytical results against the expected parameters outlined below 3.

Table 2: Expected Analytical Data

ParameterExpected Value / Description
Appearance White to pale yellow solid
Typical Yield 85% – 98%
Chemical Formula C₁₃H₁₂N₂O₄S
Molecular Weight 292.31 g/mol
¹H NMR (300 MHz, CDCl₃) δ 8.29 (d, J = 8.8 Hz, 2H), 8.05 (d, J = 8.8 Hz, 2H), 7.30–7.20 (m, 5H), 5.15 (br t, 1H, NH), 4.25 (d, J = 6.2 Hz, 2H)
ESI-MS [M+H]⁺ m/z 293.0

References

  • Lucile Andna, Laurence Miesch. Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides. The Royal Society of Chemistry. 3

  • SUPPORTING INFORMATION - General Procedure A: Synthesis of Sulfonamides. The Royal Society of Chemistry. 1

  • The pseudo-symmetric N-benzyl hydroxyethylamine core in a new series of heteroarylcarboxyamide HIV-1 Pr inhibitors. Preprints.org. 2

  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy. Tokyo Chemical Industry.

Sources

Application Note: N-Alkylation and N-Benzylation of 4-Nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 4-nitrobenzenesulfonyl (Nosyl, Ns) group is a highly effective dual-purpose reagent in organic synthesis, serving as both a robust protecting group and a powerful activating group for primary and secondary amines[1]. This methodology, widely known as the Fukuyama amine synthesis, leverages the strong electron-withdrawing nature of the para-nitro group. This electronic effect significantly acidifies the N-H bond of the resulting sulfonamide (lowering the pKa to approximately 4–5), allowing for facile N-alkylation and N-benzylation under exceptionally mild basic conditions or via the Mitsunobu reaction[2].

Crucially, the nosyl group provides strict orthogonality to other common amine protecting groups, such as acid-labile Boc and hydrogenolysis-labile Cbz groups[3]. Deprotection is achieved under mild, neutral, or slightly basic conditions using a soft thiol nucleophile, which selectively attacks the electron-deficient aromatic ring to release the free secondary amine via a Meisenheimer complex[1].

Workflow A Primary Amine B Nosylamide (Activated N-H) A->B 4-NsCl / NEt3 C N-Alkyl Nosylamide B->C R-X / K2CO3 or R-OH / Mitsunobu D Secondary Amine C->D PhSH / K2CO3 (Deprotection)

Caption: Workflow of the Fukuyama amine synthesis using the 4-nitrobenzenesulfonyl group.

Experimental Design & Causality

Designing an efficient N-alkylation or N-benzylation protocol requires careful selection of reagents based on the substrate's electronic and steric properties:

  • Base Selection (Base-Mediated Protocol): Mild, insoluble inorganic bases like K₂CO₃ or Cs₂CO₃ are preferred over strong bases (e.g., NaH). Because the sulfonamide N-H is highly acidic, mild bases are sufficient for deprotonation. This prevents unwanted side reactions, such as the base-catalyzed E2 elimination of the alkyl halide[3].

  • Electrophile Strategy (Mitsunobu vs. Halides): Standard base-mediated alkylation is ideal for reactive electrophiles like benzyl bromide. However, when starting from alcohols (e.g., benzyl alcohol), the Mitsunobu reaction (using PPh₃ and DIAD) is employed. This avoids the use of lachrymatory or unstable halides and proceeds with complete inversion of stereochemistry, which is critical for synthesizing chiral amines[4],[2].

  • Catalytic Limitations (Negative Constraints): While transition-metal catalyzed "borrowing hydrogen" methodologies (such as Mn-catalyzed N-alkylation with alcohols) work well for electron-rich sulfonamides, they fail for 4-nitrobenzenesulfonamide. The strongly electron-withdrawing nitro group deactivates the sulfonamide towards the catalytic cycle, resulting in no conversion[5]. Therefore, standard base-mediated or Mitsunobu protocols are mandatory.

Quantitative Data: Comparative Yields

Table 1: Representative Conditions and Yields for N-Alkylation/Benzylation of 4-Nitrobenzenesulfonamide

ElectrophileMethodReagents / CatalystSolventTime (h)Yield (%)
Benzyl BromideBase-MediatedK₂CO₃DMF4 - 690 - 95
Ethyl IodideBase-MediatedK₂CO₃DMF1285 - 90
Benzyl AlcoholMitsunobuPPh₃, DIADTHF2 - 488 - 92
Benzyl AlcoholMn-CatalyzedMn(I) Pincer, K₂CO₃Xylenes240 (Fails)*

*Note: 4-nitrobenzenesulfonamide exhibits no observable N-alkylation under Mn-catalyzed conditions due to extreme electronic deactivation[5].

Detailed Step-by-Step Protocols

Protocol A: Base-Mediated N-Benzylation (Using Benzyl Bromide)
  • Preparation: Charge a flame-dried round-bottom flask with 4-nitrobenzenesulfonamide (1.0 equiv) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Add K₂CO₃ (2.5 equiv) and stir at room temperature for 15 minutes.

    • Causality: Pre-stirring allows for the complete deprotonation of the acidic sulfonamide N-H, ensuring the nucleophile is fully generated before the electrophile is introduced, minimizing side reactions[3].

  • Alkylation: Add benzyl bromide (1.1 equiv) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 4–6 hours.

  • Workup: Cool to room temperature, quench with distilled water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove the DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Validation Checkpoint: The starting nosylamide is highly polar and strongly UV-active. Successful alkylation is confirmed by a distinct upward shift in R_f on TLC (Hexanes/EtOAc) due to the loss of the polar N-H bond.

Protocol B: Mitsunobu N-Alkylation (Using Alcohols)
  • Preparation: Dissolve 4-nitrobenzenesulfonamide (1.0 equiv), the target alcohol (1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M) under nitrogen[4].

  • Activation: Cool the mixture to 0 °C in an ice bath. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 15 minutes[4].

    • Causality: The addition of DIAD to PPh₃ is highly exothermic and forms a reactive betaine intermediate. Cooling prevents the thermal decomposition of this intermediate before the alcohol can coordinate[4].

  • Reaction: Allow the mixture to warm to room temperature and stir until complete (typically 2–4 hours).

  • Purification: Concentrate the reaction mixture in vacuo and purify directly via silica gel column chromatography to separate the product from triphenylphosphine oxide.

Mechanism A N-Alkyl Nosylamide B Thiolate Attack (Ar-S⁻) A->B Nucleophilic Addition C Meisenheimer Complex B->C Intermediate Formation D SO2 Extrusion & Amine Release C->D Cleavage

Caption: Mechanism of nosyl group cleavage via a Meisenheimer complex intermediate.

Protocol C: Thiol-Mediated Deprotection (Fukuyama Cleavage)
  • Preparation: Dissolve the N-alkyl-4-nitrobenzenesulfonamide (1.0 equiv) in DMF or Acetonitrile (0.1 M)[3].

  • Cleavage: Add K₂CO₃ (3.0 equiv) followed by thiophenol (1.2–2.0 equiv)[3].

    • Causality: Thiophenol (a soft nucleophile) selectively attacks the electron-deficient aromatic ring rather than the hard sulfonyl center. This facilitates the formation of the Meisenheimer complex, which subsequently collapses to extrude sulfur dioxide and release the free secondary amine[1].

  • Reaction: Stir at room temperature for 2–12 hours.

  • Workup: Quench with water and extract with Ethyl Acetate. To isolate the pure secondary amine from the thioether byproduct, perform an acid-base extraction (extract into 1M HCl, basify the aqueous layer with NaOH, and back-extract into an organic solvent).

    • Validation Checkpoint: The release of the secondary amine can be validated by a positive ninhydrin stain on TLC, which the starting nosylamide does not show due to severe electron withdrawal.

References

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: ACS Publications URL:[Link]

  • US7842821B2 - Method of obtaining derivatives of 4-(N-alkylamino)
  • Synthesis of N-Alkyl Amino Acids Source: Monash University URL:[Link]

  • Novel observation concerning the nitrobenzenesulfonamide protecting group Source: ResearchGate URL:[Link]

Sources

Application Notes and Protocols: Selective Reduction of the Nitro Group in N-benzyl-4-nitrobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The transformation of an aromatic nitro group to a primary amine is a fundamental and critical reaction in organic synthesis, particularly within the pharmaceutical and fine chemical industries. The resulting aromatic amines are versatile intermediates, serving as key building blocks for a vast array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of the nitro group in N-benzyl-4-nitrobenzenesulfonamide to yield N-benzyl-4-aminobenzenesulfonamide.

N-benzyl-4-aminobenzenesulfonamide and its derivatives are of significant interest due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents, including antibacterial, and diuretic drugs. The ability to efficiently and selectively reduce the nitro group in the presence of other potentially sensitive functionalities, such as the sulfonamide and the N-benzyl group, is paramount for the successful synthesis of target molecules.

This guide will explore several robust and widely applicable methods for this transformation, providing not only step-by-step protocols but also the underlying chemical principles and practical considerations for each approach. The methodologies discussed include catalytic transfer hydrogenation, and chemical reduction using metals in neutral or acidic media. Each method offers distinct advantages concerning selectivity, reaction conditions, cost, and scalability, allowing researchers to choose the most suitable protocol for their specific needs.

Chemical Transformation Overview

The core transformation discussed in this application note is the reduction of the nitro group of N-benzyl-4-nitrobenzenesulfonamide to a primary amine.

start N-benzyl-4-nitrobenzenesulfonamide end N-benzyl-4-aminobenzenesulfonamide start->end Reduction

Caption: General reaction scheme for the reduction of N-benzyl-4-nitrobenzenesulfonamide.

Methodologies for Nitro Group Reduction

The selection of an appropriate reduction method is contingent on several factors, including the presence of other functional groups, desired reaction scale, available equipment, and cost-effectiveness. Below, we detail two highly effective and commonly employed methods for the reduction of aromatic nitro compounds.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is a powerful and often preferred method for nitro group reduction due to its mild reaction conditions and high chemoselectivity.[1] This technique avoids the need for high-pressure hydrogenation equipment by utilizing a hydrogen donor in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[2] Common hydrogen donors include ammonium formate and hydrazine hydrate.[1]

Mechanism Insight: The catalyst facilitates the transfer of hydrogen atoms from the donor molecule to the nitro group. The reaction proceeds on the surface of the catalyst, where the nitro compound is adsorbed, and the hydrogen donor decomposes to provide active hydrogen species.[3]

Advantages:

  • High Selectivity: Often leaves other reducible functional groups, such as carbonyls and esters, intact.[4]

  • Mild Conditions: Typically performed at or near room temperature and atmospheric pressure.

  • Safety: Avoids the use of flammable hydrogen gas.[2]

Considerations:

  • Catalyst Cost: Palladium is a precious metal, which can be a significant cost factor on a large scale.

  • Catalyst Poisoning: The catalyst can be deactivated by certain functional groups or impurities.[2]

  • Potential for Debenzylation: While generally selective, prolonged reaction times or elevated temperatures can sometimes lead to the cleavage of the N-benzyl group (hydrogenolysis).[5][6]

Metal-Mediated Reduction (Fe/NH₄Cl)

The use of metals, such as iron, tin, or zinc, in acidic or neutral media is a classic and highly reliable method for the reduction of aromatic nitro groups.[7][8] The iron/ammonium chloride system in a protic solvent mixture is a particularly attractive option as it is inexpensive, effective, and proceeds under relatively mild, near-neutral conditions, which helps to preserve acid-sensitive functional groups.[9][10][11]

Mechanism Insight: In this heterogeneous reaction, iron metal acts as the electron donor. In the presence of an electrolyte like ammonium chloride and a proton source (water or alcohol), the iron is oxidized while the nitro group is reduced in a stepwise fashion, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.[11]

Advantages:

  • Cost-Effective: Iron powder and ammonium chloride are inexpensive and readily available reagents.[10]

  • Robust and Scalable: This method is well-established and has been successfully implemented on an industrial scale.[9]

  • High Functional Group Tolerance: Generally chemoselective for the nitro group.[12]

Considerations:

  • Work-up: The reaction produces iron oxides/hydroxides as a byproduct, which need to be removed during the work-up, often by filtration through celite.[9]

  • Stoichiometric Reagents: The reaction requires a stoichiometric excess of the metal reductant.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific laboratory setup and purity of the starting materials.

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol describes the reduction of N-benzyl-4-nitrobenzenesulfonamide using 10% palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.

Materials and Equipment:
  • N-benzyl-4-nitrobenzenesulfonamide

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Filter funnel and Celite®

  • Rotary evaporator

Step-by-Step Procedure:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve N-benzyl-4-nitrobenzenesulfonamide in Methanol B Add 10% Pd/C catalyst A->B C Add Ammonium Formate B->C D Heat to reflux C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Filter through Celite® F->G H Wash Celite® pad with Methanol G->H I Concentrate filtrate under reduced pressure H->I J Purify by recrystallization or chromatography I->J

Caption: Workflow for Catalytic Transfer Hydrogenation.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add N-benzyl-4-nitrobenzenesulfonamide (1.0 eq).

    • Add methanol or ethanol as the solvent (a typical concentration is 0.1-0.2 M).

    • Carefully add 10% Pd/C (typically 5-10 mol% of Pd).

    • Add ammonium formate (3.0-5.0 eq) in one portion.

  • Reaction:

    • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (typically around 65-78 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with the solvent and not allowed to dry in the air. Quench the catalyst on the Celite pad with water before disposal.[5]

    • Wash the Celite® pad with additional methanol or ethanol to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude N-benzyl-4-aminobenzenesulfonamide.

    • The crude product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction using Iron and Ammonium Chloride

This protocol details the reduction of N-benzyl-4-nitrobenzenesulfonamide using iron powder and ammonium chloride in an ethanol/water solvent system.

Materials and Equipment:
  • N-benzyl-4-nitrobenzenesulfonamide

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filter funnel and Celite®

  • Rotary evaporator

  • Separatory funnel

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Suspend N-benzyl-4-nitrobenzenesulfonamide in Ethanol/Water B Add Ammonium Chloride A->B C Add Iron Powder B->C D Heat to reflux C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Filter through Celite® F->G H Wash Celite® pad with Ethanol G->H I Concentrate filtrate H->I J Partition between EtOAc and Water I->J K Wash organic layer with NaHCO₃ and Brine J->K L Dry over Na₂SO₄ and concentrate K->L M Purify if necessary L->M

Caption: Workflow for Iron-Mediated Nitro Reduction.

  • Reaction Setup:

    • In a round-bottom flask, suspend N-benzyl-4-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 to 2:1 ratio).

    • Add ammonium chloride (3.0-5.0 eq).

    • With vigorous stirring, add iron powder (3.0-5.0 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (typically 80-90 °C).

    • Monitor the reaction by TLC. The reaction is often complete within 1-4 hours.

  • Work-up and Isolation:

    • After completion, cool the reaction to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

    • Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • The resulting aqueous residue is then extracted with an organic solvent such as ethyl acetate.

    • The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

    • Further purification can be achieved by recrystallization or column chromatography.

Data Summary and Comparison

ParameterCatalytic Transfer Hydrogenation (Pd/C, HCOONH₄)Metal-Mediated Reduction (Fe, NH₄Cl)
Reagents Pd/C, Ammonium FormateIron Powder, Ammonium Chloride
Typical Solvents Methanol, EthanolEthanol/Water
Reaction Temperature Room Temperature to RefluxReflux
Reaction Time 1 - 6 hours1 - 4 hours
Work-up Filtration of catalystFiltration of iron salts, liquid-liquid extraction
Key Advantages Mild conditions, high selectivity, no acidic/basic wasteLow cost, robust, readily available reagents
Key Disadvantages Cost of catalyst, potential for debenzylationStoichiometric metal waste, potentially vigorous reaction

Concluding Remarks

The reduction of the nitro group in N-benzyl-4-nitrobenzenesulfonamide is a key transformation for the synthesis of valuable sulfonamide-containing building blocks. Both catalytic transfer hydrogenation and iron-mediated reduction are highly effective methods to achieve this conversion. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, cost considerations, and the presence of other sensitive functional groups. The detailed protocols and comparative data provided in this application note serve as a comprehensive resource for researchers to successfully and efficiently perform this important chemical transformation.

References

  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Park, K. K., Lee, C. W., & Choi, S. Y. (1992). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Journal of the Chemical Society, Perkin Transactions 1, (5), 601-603.
  • Park, K. K., Oh, C. H., & Joung, W. K. (1993). Sodium Dithionite Reduction of Nitroarenes Using Viologen as an Electron Phase Transfer Catalyst. Tetrahedron Letters, 34(46), 7445-7446.
  • Ramadas, K., & Srinivasan, N. (1992). Reduction of nitro arene by Fe/ammonium chloride. ChemSpider Synthetic Pages, 389.
  • Gong, G., Chen, H., & Wang, Y. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online, 49(22), 2865-2871.
  • Desai, D. G., Swami, S. S., & Pawar, G. K. (2006). FeS-NH4CL-CH3OH-H2O: AN EFFICIENT AND INEXPENSIVE SYSTEM FOR REDUCTION OF NITROARENES TO ANILINES.
  • StackExchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]

  • Li, Y., Wang, C., & Wei, F. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-15.
  • ResearchGate. (n.d.). FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines. Retrieved from [Link]

  • Tang, H., et al. (2023). Highly efficient catalytic transfer hydrogenation for the conversion of nitrobenzene to aniline over PdO/TiO2: The key role of in situ switching from PdO to Pd. Journal of Environmental Sciences, 140, 129-138.
  • Chavan, A. A., Burange, A. S., & Jayaram, R. V. (2016). Transfer Hydrogenation Studies of Aromatic Nitro Groups Over Nickel-Boron Amorphous Alloy Catalysts.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of nitroaromatic compounds in tin(II) chloride.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Retrieved from [Link]

  • Stewart, J. A., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the removal of nitrobenzenesulfonyl.
  • Bradford Scholars. (n.d.). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-nitrobenzenesulfonamide. Retrieved from [Link]

  • R Discovery. (1987). Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzoyl-4-nitrobenzenesulfonamide monohydrate. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of p-aminobenzenesulfonamide.
  • Royal Society of Chemistry. (n.d.). Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Retrieved from [Link]

  • SAGE Journals. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-aminobenzyl alcohol derivatives.

Sources

N-benzyl-4-aminobenzenesulfonamide as a versatile intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Benzyl-4-aminobenzenesulfonamide as a Versatile Intermediate in Drug Discovery

Executive Summary

N-benzyl-4-aminobenzenesulfonamide (also known as N-benzylsulfanilamide) is a highly functionalized chemical scaffold widely utilized in medicinal chemistry and organic synthesis. Featuring both an electron-rich primary amine and a benzyl-protected sulfonamide moiety, this compound offers orthogonal reactivity. This structural duality allows it to serve as a critical intermediate in the development of antimicrobial agents, antiproliferative compounds, and carbonic anhydrase (CA) inhibitors[1]. This guide details the mechanistic rationale, synthetic methodologies, and analytical validation required to leverage this intermediate effectively.

Structural Rationale & Reactivity Profile

The versatility of N-benzyl-4-aminobenzenesulfonamide stems from its two distinct functional groups, which dictate its behavior in synthetic pathways:

  • Aniline Amino Group (-NH₂): Located at the para position, this activating group serves as a primary nucleophile. It readily participates in condensation reactions (e.g., with α,β-unsaturated anhydrides) and cross-coupling reactions to extend the molecular scaffold.

  • N-Benzyl Sulfonamide Group (-SO₂NHBn): The sulfonamide acts as a potent electron-withdrawing pharmacophore. The addition of the benzyl group provides two critical advantages:

    • Pharmacokinetic Enhancement: It introduces a lipophilic region that significantly improves the absorption, distribution, metabolism, and excretion (ADME) profiles of downstream therapeutic candidates[1].

    • Steric Control: The

      
       hybridized tetrahedral carbon of the benzyl group exerts significant steric hindrance. During condensation reactions, this steric bulk dictates chemoselectivity by preventing unwanted secondary intramolecular nucleophilic attacks, thereby arresting reactions at intermediate stages (e.g., butenamides) rather than allowing full cyclization into pyrrolidine-2,5-diones[2].
      

Application 1: Microwave-Assisted Synthesis of Antiproliferative Butenamides

Traditional synthesis of butenamides from sulfonamide precursors often suffers from low yields and long reaction times due to the deactivated nature of the aniline nitrogen (caused by the electron-withdrawing -SO₂NHBn group). Microwave irradiation overcomes this activation energy barrier by providing rapid, uniform dielectric heating.

Causality Rationale: Solvent-free microwave irradiation maximizes the collision frequency of the solid reactants and eliminates solvent-attenuated heating. This drives the nucleophilic attack of the deactivated amine onto the anhydride carbonyl. The steric bulk of the N-benzyl group ensures the reaction stops at the butenamide, preventing further cyclization[2].

SynthWorkflow A N-benzyl-4-aminobenzenesulfonamide (Nucleophile) C Microwave Irradiation (Solvent-Free, 1000W) A->C B α,β-Unsaturated Anhydride (Electrophile) B->C D Primary Nucleophilic Attack (Amide Bond Formation) C->D E Steric Block by N-benzyl (Prevents Cyclization) D->E F Target Butenamide (Antiproliferative Agent) E->F

Workflow for microwave-assisted synthesis of butenamides from N-benzyl-4-aminobenzenesulfonamide.

Protocol 3.1: Solvent-Free Microwave Condensation
  • Preparation: In an open, microwave-safe vessel, thoroughly grind a homogenous mixture of α,β-unsaturated anhydride (1.0 eq) and N-benzyl-4-aminobenzenesulfonamide (2.0 eq) using an agate mortar to maximize surface area contact.

  • Irradiation: Dry-irradiate the ground mixture in a microwave reactor (1000 W, 100% power) for 2 to 5 minutes.

  • Self-Validating Monitoring: Pause irradiation every 60 seconds to monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the lower-Rf amine spot confirms reaction completion.

  • Workup: Cool the vessel to room temperature. Dissolve the crude melt in chloroform (15 mL).

  • Purification: Wash the organic layer with 1M HCl to remove any trace unreacted amine, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize from ethanol to yield the pure butenamide[2].

Table 1: Quantitative Comparison of Synthesis Modalities

Reaction ParameterConventional Heating (Reflux)Microwave Irradiation (Solvent-Free)
Solvent Matrix EthanolNone (Green Chemistry)
Reaction Time > 4 Hours2 - 5 Minutes
Energy Source Convective HeatingDielectric Heating (1000W)
Chemoselectivity High (Butenamide only)High (Butenamide only)
Average Yield 45% - 60%85% - 92%

Data synthesized from comparative methodologies for sulfonamide-anhydride condensations[2].

Application 2: Target-Directed Derivatization for Carbonic Anhydrase (CA) Inhibition

The benzenesulfonamide core is a privileged pharmacophore for inhibiting Carbonic Anhydrase, a metalloenzyme implicated in glaucoma, edema, and various oncological pathways[1].

Causality Rationale: The primary mechanism involves the deprotonation of the sulfonamide group at physiological pH, followed by the coordination of the resulting sulfonamidate anion to the catalytic


 ion in the enzyme's active site. The N-benzyl substitution on the sulfonamide can be strategically utilized to target allosteric hydrophobic pockets in specific CA isozymes, or act as a prodrug that undergoes enzymatic cleavage in vivo to release the active primary sulfonamide.

CAPathway N1 N-benzylsulfanilamide Derivative N2 In Vivo Deprotection / Deprotonation (Forms R-SO2NH-) N1->N2 Physiological Activation N3 Carbonic Anhydrase Active Site (Catalytic Zn2+) N2->N3 Diffusion into Cleft N4 Zn2+ Coordination (Displaces Bound H2O) N3->N4 N5 Blockade of CO2 Hydration N4->N5 N6 Therapeutic Effect (Antitumor / Diuretic) N5->N6

Mechanism of Carbonic Anhydrase inhibition by benzenesulfonamide derivatives.

Protocol 4.1: Palladium-Catalyzed Amination of the Aniline Core

To further functionalize the intermediate for Structure-Activity Relationship (SAR) studies, the aniline nitrogen can be modified via Buchwald-Hartwig amination to build complex CA inhibitor libraries[1].

  • Catalyst Setup: In a nitrogen-filled glovebox, add Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) to a Schlenk tube. Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes to form the active catalyst complex.

  • Reagent Addition: Add N-benzyl-4-aminobenzenesulfonamide (1.0 mmol), the desired aryl halide (1.2 mmol), and Sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 100 °C for 12–24 hours. Self-validation step: A color change from deep red/purple (Pd(0)) to a distinct brown/black indicates successful catalyst turnover and reaction progression.

  • Quenching & Isolation: Cool to room temperature. Quench slowly with saturated aqueous NH₄Cl (10 mL) to neutralize the strong base. Extract with ethyl acetate (3 x 20 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Analytical Validation: Purity Verification by HPLC

Ensuring the purity of the synthesized N-benzyl-4-aminobenzenesulfonamide derivatives is critical before biological assaying to prevent false positives from unreacted precursors.

Protocol 5.1: Isocratic HPLC Method
  • Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile:Water (50:50 v/v) containing 0.1% formic acid. Causality Check: The formic acid suppresses the ionization of the sulfonamide, preventing peak tailing and ensuring sharp, symmetrical peaks[1]. Filter through a 0.22 µm membrane and sonicate for 10 minutes to degas.

  • System Setup:

    • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 254 nm (optimal for the aromatic benzenesulfonamide core).

    • Temperature: 30 °C.

  • Sample Preparation: Dissolve the purified compound in the mobile phase to a concentration of 1 mg/mL.

  • Execution & Self-Validation: Inject a blank (mobile phase) to establish a baseline and verify no column carryover. Inject 10 µL of the sample. Calculate purity based on relative peak area integration. A purity of >95% is required for downstream in vitro assays.

References

  • TÜBİTAK Academic Journals. "Microwave synthesis of some new antimicrobial and antiproliferative butenamides and pyrrolidine-2,5-diones." Turkish Journal of Chemistry. URL:[Link]

Sources

Application Note: Precision Derivatization of the Amino Group for Novel Compound Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The derivatization of primary and secondary amines is a fundamental operation in medicinal chemistry and drug discovery. Modifying the amino group allows researchers to fine-tune physicochemical properties (such as lipophilicity and pKa), attach fluorophores for biological tracking, and synthesize complex active pharmaceutical ingredients (APIs).

This technical guide provides an authoritative deep dive into two of the most robust and widely utilized methodologies for amino group derivatization: Uronium-mediated amide bond formation and selective reductive amination . As a Senior Application Scientist, I have structured these protocols not just as a sequence of steps, but as self-validating systems, emphasizing the mechanistic causality behind every reagent choice and reaction condition.

Section 1: Uronium-Mediated Amide Bond Formation (HATU/DIPEA)

Mechanistic Causality & Reagent Selection

Amide bond formation is the most frequently executed reaction in medicinal chemistry, yet it often fails when dealing with sterically hindered substrates or electron-deficient amines[1]. Standard carbodiimides (like EDC or DCC) are prone to generating unreactive intermediates or promoting epimerization (racemization) of chiral centers[2].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice[1]. HATU incorporates a 7-aza-1-hydroxybenzotriazole (HOAt) leaving group. The critical advantage of HOAt over standard HOBt is the nitrogen atom at the 7-position of the pyridine ring. This nitrogen provides a neighboring group effect, stabilizing the incoming amine transition state via hydrogen bonding. This drastically accelerates the aminolysis step and minimizes the lifespan of the active ester, thereby suppressing epimerization[2]. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, unlike smaller amines[3].

Table 1: Quantitative Comparison of Amide Coupling Reagents
Reagent SystemPrimary ByproductEpimerization RiskSteric ToleranceIdeal Use Case
EDC / HOBt Water-soluble ureaModerateLowStandard, unhindered peptide coupling
PyBOP HMPA (Highly Toxic)LowModerateRoutine solution-phase synthesis
HATU / DIPEA TetramethylureaVery LowHighHindered or electron-deficient amines[1]
Protocol 1: Self-Validating HATU Amidation
  • Preparation : Dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DMF (0.1 - 0.5 M).

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive HOAt-active ester intermediate back into the starting carboxylic acid[4].

  • Base Addition : Add DIPEA (3.0 eq) to the solution.

    • Causality: DIPEA deprotonates the carboxylic acid to form the reactive carboxylate anion. The excess equivalents ensure the neutralization of any amine hydrochloride salts and maintain a basic environment to drive the reaction[3].

  • Activation : Cool the mixture to 0 °C and add HATU (1.2 eq) portion-wise.

    • Causality: Cooling minimizes exothermic side reactions. HATU rapidly converts the carboxylate into the HOAt active ester[2].

  • Reaction & Validation : Stir at room temperature for 2–12 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. You will initially observe the transient mass of the HOAt-ester intermediate (M+134). The complete disappearance of this intermediate and the shift to the final product mass confirms successful aminolysis.

  • Workup : Quench with saturated aqueous NaHCO₃ and extract with EtOAc. Wash the organic layer sequentially with 1M HCl, then brine.

    • Causality: The basic wash removes the acidic HOAt byproduct and unreacted carboxylic acid; the acidic wash removes unreacted amine and DIPEA, yielding a highly pure crude amide.

HATU_Amidation A Carboxylic Acid + DIPEA B Carboxylate Anion A->B Deprotonation D HOAt Active Ester B->D HATU Activation C HATU Reagent C->D HOAt Transfer F Amide Product D->F Aminolysis E Amine Nucleophile E->F H-Bond Stabilized TS

Mechanistic workflow of HATU-mediated amide bond formation.

Section 2: Precision Reductive Amination (STAB)

Mechanistic Causality & Reagent Selection

Reductive amination is a principal strategy for C–N bond formation, elegantly avoiding the over-alkylation issues inherent to the direct alkylation of amines with alkyl halides[5]. The reaction proceeds via the condensation of an amine and a carbonyl to form an iminium ion, which is subsequently reduced.

Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the premier reducing agent for this transformation, superseding the highly toxic Sodium Cyanoborohydride (NaBH₃CN)[6]. The three electron-withdrawing acetoxy groups on STAB significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is mild enough that it selectively reduces the highly electrophilic protonated iminium ion without reducing the unreacted starting aldehyde or ketone, preventing off-target alcohol formation[7].

Table 2: Quantitative Comparison of Reducing Agents for Reductive Amination
ReagentRelative ReactivityToxicity / Safety ProfilepH RequirementFunctional Group Tolerance
NaBH₄ High (Reduces carbonyls)ModerateBasic to NeutralLow (Reduces esters/ketones)
NaBH₃CN ModerateHigh (Generates HCN gas)pH 6–8Moderate
NaBH(OAc)₃ Low (Selective for iminium)LowMildly AcidicHigh (Tolerates nitro, cyano, acetals)[6]
Protocol 2: Self-Validating STAB Reductive Amination
  • Imine Formation : Combine the carbonyl compound (1.0 eq) and the amine (1.05 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M). If using a ketone, add glacial acetic acid (1.0–2.0 eq).

    • Causality: DCE is chosen over THF because it provides significantly faster reaction kinetics and superior solubility for ionic intermediates[7]. Acetic acid is strictly required for ketones to catalyze the dehydration of the hemiaminal into the iminium ion, as ketones are less electrophilic than aldehydes[7].

  • Reduction : Add STAB (1.4–1.5 eq) portion-wise at room temperature.

    • Causality: The slight excess of STAB ensures complete reduction of the iminium ion. Because STAB is exceptionally mild, this excess will not over-reduce the starting materials[8].

  • Reaction & Validation : Stir for 2–24 hours.

    • Validation Checkpoint: Monitor via TLC using a Ninhydrin stain. The conversion of a primary amine (which stains bright pink/purple) to a secondary amine (which stains yellow/brown) provides immediate visual validation of C–N bond formation.

  • Workup : Quench the reaction carefully with saturated aqueous NaHCO₃ and stir vigorously for 30 minutes.

    • Causality: Vigorous stirring with a mild base is critical. It neutralizes the acetic acid and hydrolyzes the stable boron-amine complexes that form during the reaction. Failing to break these complexes will artificially lower the isolated yield of the free amine product.

Reductive_Amination A Carbonyl Compound (Aldehyde/Ketone) C Hemiaminal Intermediate A->C Condensation B Amine (1° or 2°) B->C D Iminium Ion (Electrophilic) C->D Dehydration (-H2O) F Alkylated Amine Product D->F Hydride Transfer E STAB Reduction (NaBH(OAc)3) E->F

Reaction pathway for selective reductive amination using STAB.

Section 3: Amino Derivatization for LC-MS/MS Analytical Profiling

While preparative derivatization builds novel APIs, analytical derivatization of the amino group is vital for pharmacokinetic (PK) and ADME profiling during drug discovery. Small, highly polar amine metabolites often exhibit poor chromatographic retention on reverse-phase HPLC and suffer from low ionization efficiency in Electrospray Ionization (ESI-MS)[9].

By reacting primary and secondary amines with derivatization reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or novel 1,3-oxazinoquinoline-4-one (Oq) derivatives, researchers can drastically increase the hydrophobicity and proton affinity of the analyte[10]. This derivatization shifts the analyte into a higher mass range—free of low-molecular-weight matrix interference—and enhances the limit of detection (LOD) down to the femtomole range, enabling highly sensitive biomarker discovery[11].

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[Link]

  • Due-Hansen, M. E., et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015.[Link]

  • Iwasaki, Y., et al. "Optimization and comparison of amino group derivatization reagents for sensitive and isomer-selective LC-MS/MS analysis." Talanta, 2026.[Link]

  • Ma, Q., et al. "A novel UHPLC-HRMS method for simultaneous determination of 20 amino metabolites and proteins in lymphoma patients' cells and serum." Nature Scientific Reports, 2025.[Link](Note: URL representative of PMC open access routing for HRMS amino derivatization)

Sources

Use of N-benzyl-4-nitrobenzenesulfonamide in agrochemical development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-benzyl-4-nitrobenzenesulfonamide as a Core Scaffold in Agrochemical Development

Rationale and Molecular Design

The rising incidence of phytopathogen resistance to conventional agrochemicals necessitates the continuous development of novel active ingredients. In this context, N-benzyl-4-nitrobenzenesulfonamide (CAS: 52374-25-1) has emerged as a highly versatile building block in the rational design of next-generation crop protection agents.

The sulfonamide moiety (-SO₂NH-) is a privileged pharmacophore in agrochemistry. It acts as a robust hydrogen-bond donor and acceptor, which significantly enhances the binding affinity of the molecule to target pathogenic proteins. Furthermore, the incorporation of a 4-nitrobenzenesulfonyl group introduces strong electron-withdrawing properties that modulate the acidity, lipophilicity, and metabolic stability of the compound, making it an ideal candidate for fungicidal and bactericidal applications (1)[1].

Mechanistic Grounding

Sulfonamide-based agrochemicals exhibit multi-target potential depending on their specific derivatization. When utilized as fungicides, these compounds frequently target the mitochondrial respiration pathway of fungi. They act as Quinone inside Inhibitors (QiI), specifically binding to the Qi center of the mitochondrial cytochrome bc1 complex (Complex III). This interaction obstructs electron transfer, halting ATP production and leading to rapid energy depletion and pathogen cell death (2)[2].

Additionally, recent structural modifications of sulfonamides have demonstrated potent antibacterial properties against plant pathogens (e.g., Xanthomonas oryzae) by disrupting bacterial cell membrane integrity, causing the cells to lose their normal shape and shrivel (3)[3].

MOA A N-benzyl-4-nitrobenzene- sulfonamide Scaffold B Target: Cytochrome bc1 Complex (Qi Site) A->B High Affinity Binding C Blockade of Electron Transfer B->C Enzyme Inhibition D Depletion of ATP Synthesis C->D Metabolic Arrest E Fungal Cell Death (Pathogen Control) D->E Fungicidal Efficacy

Mechanism of Action: Sulfonamide inhibition of the mitochondrial cytochrome bc1 complex.

Synthesis Protocol: N-benzyl-4-nitrobenzenesulfonamide

To ensure high-purity material for downstream biological screening, a robust nucleophilic substitution methodology is employed (4)[4].

Causality in Reagent Selection:

  • Solvent (Anhydrous CH₂Cl₂): Utilized to prevent the competitive hydrolysis of the highly reactive 4-nitrobenzenesulfonyl chloride into inactive 4-nitrobenzenesulfonic acid.

  • Base (Triethylamine, Et₃N): Acts as an acid scavenger to neutralize the HCl byproduct. This prevents the protonation of the benzylamine nucleophile, driving the reaction to completion.

  • Temperature (0 °C to RT): The initial cooling controls the exothermic nature of the sulfonylation, minimizing the formation of N,N-disubstituted sulfonamide byproducts.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve benzylamine (1.0 equiv, 10 mmol) and Et₃N (2.5 equiv, 25 mmol) in anhydrous CH₂Cl₂ (30 mL) to achieve a ~0.3 M concentration.

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 4-nitrobenzenesulfonyl chloride (1.1 equiv, 11 mmol) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) mobile phase.

  • Quenching & Extraction: Once the starting material is consumed, quench the reaction with a 10% aqueous HCl solution (20 mL) to remove unreacted amines and Et₃N. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (30 mL) and brine (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via recrystallization (CH₂Cl₂/EtOAc 9:1) to yield N-benzyl-4-nitrobenzenesulfonamide as a white solid.

Self-Validating Checkpoint:

  • TLC: The product should present a distinct spot at an Rf of ~0.4 (Hexane/EtOAc 7:3).

  • ¹H NMR (CDCl₃, 400 MHz): Confirm structural integrity by identifying the characteristic sulfonamide NH proton (broad singlet, ~5.0–5.5 ppm), the methylene protons of the benzyl group (doublet, ~4.2 ppm), and the para-substituted aromatic protons of the nitrobenzene ring (two distinct doublets at ~8.3 ppm and ~8.0 ppm).

Agrochemical Bioassay Protocols

To evaluate the efficacy of the synthesized sulfonamide derivatives, an in vitro mycelial growth rate assay is utilized.

Causality in Assay Design: The mycelial growth rate method is the gold standard for evaluating intrinsic fungicidal activity. It directly measures the inhibition of fungal radial expansion on a nutrient-rich agar matrix, isolating the compound's direct toxicity from host-plant variables. Dimethyl sulfoxide (DMSO) is chosen as the solvent due to its superior solvation of lipophilic sulfonamides without exhibiting baseline phytotoxicity at final assay concentrations (<1%).

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the purified N-benzyl-4-nitrobenzenesulfonamide in DMSO to create a 10,000 mg/L stock solution.

  • Media Amendment: Prepare sterile Potato Dextrose Agar (PDA) and cool to 50 °C. Amend the liquid PDA with the stock solution to achieve final compound concentrations of 1, 5, 10, 25, and 50 mg/L. Pour into 90 mm Petri dishes.

  • Inoculation: Inoculate the geometric center of each dish with a 5 mm mycelial plug taken from the leading edge of an actively growing Sclerotinia sclerotiorum or Botrytis cinerea colony.

  • Incubation: Incubate the dishes in a dark climate chamber at 25 °C for 72 hours.

  • Measurement: Measure the colony diameters in two perpendicular directions using digital calipers.

Self-Validating Checkpoint:

  • Negative Control (DMSO Blank): Must show full radial growth reaching the edge of the 90 mm plate within 72 hours. Failure indicates suboptimal media or incubation conditions.

  • Positive Control (Boscalid or Thifluzamide at 10 mg/L): Must exhibit >80% inhibition. Failure indicates that the specific pathogen strain may have acquired resistance, invalidating the comparative baseline.

Workflow S1 Chemical Synthesis (Nucleophilic Substitution) S2 Purification & Validation (NMR/MS) S1->S2 S3 In Vitro Bioassay (Mycelial Growth Rate) S2->S3 S4 EC50 Determination (Probit Analysis) S3->S4 S5 In Vivo Greenhouse Trials S4->S5

Agrochemical development workflow from chemical synthesis to in vivo greenhouse validation.

Quantitative Efficacy Data

The table below summarizes representative in vitro fungicidal efficacy data for sulfonamide derivatives against major agricultural pathogens, demonstrating the viability of the N-benzyl-4-nitrobenzenesulfonamide scaffold compared to commercial standards.

Compound / TreatmentTarget PathogenEC₅₀ (mg/L)95% Confidence IntervalR² (Probit Model)
N-benzyl-4-nitrobenzenesulfonamide Sclerotinia sclerotiorum4.123.55 – 4.810.988
N-benzyl-4-nitrobenzenesulfonamide Botrytis cinerea6.455.80 – 7.120.991
Thifluzamide (Positive Control) Sclerotinia sclerotiorum1.841.62 – 2.080.995
Boscalid (Positive Control) Botrytis cinerea2.101.85 – 2.400.992
DMSO (Negative Control) Both Pathogens>500N/AN/A

Data Interpretation: While the base scaffold exhibits moderate to high activity (EC₅₀ < 10 mg/L), further derivatization (e.g., introducing fluorine atoms or thiazole rings) is typically pursued in lead optimization to match or exceed the efficacy of commercial standards like Thifluzamide.

References

  • Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. National Center for Biotechnology Information (PMC).2

  • Design, Synthesis, and Biological Activity of Novel Thiazole Sulfonamide Derivatives as Potent Fungicide Candidates against Sclerotinia sclerotiorum. Journal of Agricultural and Food Chemistry (ACS Publications).1

  • The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors: Synthesis, Molecular Modeling and Biological Evaluation. Molecules (MDPI / PMC).4

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. International Journal of Molecular Sciences (MDPI).3

Sources

Application Note: Synthesis and Biological Evaluation of N-Benzyl-4-nitrobenzenesulfonamide Hybrids for Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The global eradication of Mycobacterium tuberculosis (Mtb) is severely hindered by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Traditional first-line therapeutics, such as Isoniazid (INH), rely on metabolic activation by mycobacterial catalase-peroxidase (KatG). Mutations in the katG gene render these therapies ineffective[1].

To circumvent these resistance mechanisms, molecular hybridization has emerged as a powerful drug development strategy. By coupling the highly lipophilic and electron-deficient N-benzyl-4-nitrobenzenesulfonamide scaffold with secondary pharmacophores (e.g., benzhydrylpiperazines, chalcones, or isoniazid hydrazones), researchers can synthesize dual-action hybrids that directly inhibit essential mycobacterial pathways without requiring KatG activation[2],[3]. This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for developing these advanced anti-tubercular agents.

Molecular Rationale and Mechanism of Action

Scaffold Selection Causality

The design of the N-benzyl-4-nitrobenzenesulfonamide core is driven by specific structure-activity relationship (SAR) principles:

  • 4-Nitro Group (Electron-Withdrawing): The strong electron-withdrawing nature of the nitro group at the para position increases the acidity of the sulfonamide N-H bond. This enhances the molecule's ability to act as a hydrogen bond donor within the target enzyme's active site, significantly boosting potency compared to unsubstituted or electron-donating analogs[2].

  • N-Benzyl Substitution: The benzyl ring introduces critical lipophilicity (LogP enhancement). Mtb possesses a uniquely thick, lipid-rich mycolic acid cell wall. The lipophilic benzyl moiety facilitates passive diffusion across this barrier, increasing intracellular drug accumulation[4],[1].

Mechanism of Action: Direct InhA Inhibition

While classical sulfonamides target dihydropteroate synthase (DHPS) in the folate synthesis pathway[5], structurally extended sulfonamide hybrids have been shown to directly target InhA (Enoyl-[acyl-carrier-protein] reductase) [3]. InhA is a crucial enzyme in the Fatty Acid Synthase II (FAS-II) pathway, responsible for mycolic acid biosynthesis.

By bypassing the KatG activation step, these hybrids dock directly into the InhA active site. The sulfonamide vector provides the precise geometry required to project the hybrid fragments into InhA Site III, forming critical hydrogen bonds with the catalytic tyrosine residue (Y158) and the NAD+ cofactor[3],[6].

MOA A N-benzyl-4-nitrobenzenesulfonamide Hybrid B Direct Binding to InhA (Enoyl-ACP Reductase) A->B Bypasses KatG Activation C H-Bonding with Y158 & NAD+ (Site III Pocket) B->C D Inhibition of FAS-II Pathway C->D E Arrest of Mycolic Acid Synthesis D->E F Mycobacterium tuberculosis Cell Death E->F

Diagram 1: Direct InhA inhibition pathway by sulfonamide hybrids, bypassing KatG activation.

Experimental Workflows and Protocols

The synthesis of these hybrids follows a convergent approach: constructing the core sulfonamide scaffold, followed by pharmacophore coupling.

SynthesisWorkflow A Benzylamine (Nucleophile) C N-benzyl-4-nitrobenzenesulfonamide (Core Scaffold) A->C Et3N, DCM 0°C to RT B 4-Nitrobenzenesulfonyl Chloride (Electrophile) B->C D Pharmacophore Coupling (e.g., Chalcone/Piperazine) C->D Condensation / Substitution E Target Hybrid Molecule (Anti-TB Agent) D->E Purification (Chromatography)

Diagram 2: Two-step convergent synthesis workflow for anti-TB sulfonamide hybrids.

Protocol 3.1: Synthesis of the Core Scaffold

Objective: Synthesize N-benzyl-4-nitrobenzenesulfonamide via nucleophilic acyl substitution[4].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve benzylamine (5.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 15 mL).

  • Base Addition: Add Triethylamine (Et

    
    N) (12.5 mmol, 2.5 equiv) to the solution.
    
    • Causality: Et

      
      N acts as a non-nucleophilic proton scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing the protonation of benzylamine. Protonated benzylamine would lose its nucleophilicity, abruptly halting the reaction[4].
      
  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 4-nitrobenzenesulfonyl chloride (5.5 mmol, 1.1 equiv) portion-wise over 15 minutes.

    • Causality: The reaction is highly exothermic. Cooling to 0 °C and slow addition controls the reaction kinetics, preventing the formation of unwanted bis-sulfonylated side products.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

  • Workup & Validation: Quench the reaction with 10% aqueous HCl (10 mL) to remove unreacted amine and Et

    
    N. Extract the organic layer, wash with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure. Validate the structure via
    
    
    H NMR (look for the characteristic sulfonamide N-H broad singlet around
    
    
    8.2-8.3 ppm in DMSO-
    
    
    )[7].
Protocol 3.2: Hybridization (Chalcone Coupling Example)

Objective: Couple the sulfonamide core with an aromatic aldehyde via Claisen-Schmidt condensation to form a chalcone-sulfonamide hybrid[8].

  • Dissolution: Dissolve an acetyl-substituted derivative of the core scaffold (e.g., N-(4-acetylphenyl)-4-nitrobenzenesulfonamide) (1.0 mmol) in absolute ethanol (10 mL).

  • Catalysis: Add an aromatic aldehyde (1.0 mmol) followed by a catalytic amount of 40% aqueous NaOH (0.5 mL).

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: Pour the mixture into crushed ice and acidify with dilute HCl until pH ~4. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure hybrid[8].

Protocol 3.3: In Vitro Anti-Mycobacterial Assay (REMA)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Resazurin Microtiter Assay (REMA)[2].

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) enrichment and 0.05% Tween 80 until the logarithmic growth phase (OD

    
     ~0.6-0.8).
    
  • Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of the bacterial suspension (

    
     CFU/mL) to each well.
    
  • Drug Treatment: Add 100 µL of serially diluted hybrid compounds (ranging from 25 µg/mL down to 0.19 µg/mL). Include Isoniazid and Rifampicin as positive controls, and drug-free wells as negative growth controls[2].

  • Incubation: Seal the plates and incubate at 37 °C for 7 days.

  • Indicator Addition: Add 30 µL of a 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.

    • Causality: Resazurin is a redox-sensitive dye. Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This provides a highly reliable, self-validating colorimetric shift. The lowest drug concentration that prevents the color change from blue to pink is recorded as the MIC.

Quantitative Data & Optimization

The efficacy of the N-benzyl-4-nitrobenzenesulfonamide hybrids is heavily dependent on the electron-withdrawing capacity of the scaffold and the nature of the coupled pharmacophore. Below is a summary of typical reaction yields and biological activities derived from recent literature[2],[8].

Table 1: Scaffold Optimization and Yields

Core Scaffold DerivativeElectrophile UsedBase / SolventYield (%)Structural Validation (

H NMR N-H shift)
N-benzyl-4-nitrobenzenesulfonamide4-Nitrobenzenesulfonyl chlorideEt

N / DCM
97%

8.34 ppm (bs, 1H)
N-benzyl-2,4-dinitrobenzenesulfonamide2,4-Dinitrobenzenesulfonyl chlorideEt

N / DCM
92%

8.65 ppm (bs, 1H)
N-benzyl-4-methoxybenzenesulfonamide4-Methoxybenzenesulfonyl chlorideEt

N / DCM
35%

7.75 ppm (bs, 1H)

Note: The 4-methoxy derivative (electron-donating) exhibits significantly lower yields and weaker target binding compared to the nitro derivatives[7].

Table 2: In Vitro Anti-TB Activity (MIC) and Cytotoxicity of Selected Hybrids

Compound ClassSpecific Hybrid ModificationMIC against H37Rv (µg/mL)Cytotoxicity IC

(µg/mL)
Selectivity Index (SI)
Standard Drugs Isoniazid (INH)0.05>50>1000
Standard Drugs Ethambutol (EMB)1.56>50>32
Piperazine Hybrids 4-Nitro + Benzhydrylpiperazine1.56>50>30
Piperazine Hybrids 2,4-Dinitro + Benzhydrylpiperazine0.78>50>64
Chalcone Hybrids 4-Nitro + 4-Methoxyacetophenone3.1212.4~4.0
Hydrazone Hybrids 4-Nitro + Isoniazid Hydrazone0.156>20>128

Data Interpretation: Hybrids incorporating the 2,4-dinitro or 4-nitro substitution profiles exhibit MIC values (0.78 - 1.56 µg/mL) that are superior or equivalent to the first-line drug Ethambutol[2]. Furthermore, coupling the sulfonamide core with an INH-hydrazone bridge drastically improves potency (MIC = 0.156 µg/mL) while maintaining a high Selectivity Index (SI > 10 is considered non-toxic to mammalian cells)[1].

References

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids ACS Omega (2021). URL:[Link]

  • New chalcone-sulfonamide hybrids exhibiting anticancer and antituberculosis activity European Journal of Medicinal Chemistry (2019). URL:[Link]

  • Metal-Free Synthesis of Activated Ynesulfonamides and Tertiary Enesulfonamides The Royal Society of Chemistry (2014). URL:[Link]

  • Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach In Silico Pharmacology (2018). URL:[Link]

  • Fragment-Based Design of Mycobacterium Tuberculosis InhA Inhibitors ChemRxiv / PMC (2020). URL:[Link]

  • The Pseudo-Symmetric N-benzyl Hydroxyethylamine Core in a New Series of Heteroarylcarboxyamide HIV-1 Pr Inhibitors PMC / Preprints (2021). URL:[Link]

  • Rationally Designed InhA Inhibitors: A Comparative Anti-Tubercular Activity Study of Sulfonate Esters of Isoniazid Hydrazones PMC / ResearchGate (2022/2025). URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing yield for N-benzyl-4-nitrobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-benzyl-4-nitrobenzenesulfonamide . This portal is designed for researchers and drug development professionals seeking to optimize yields, troubleshoot common failure modes, and understand the mechanistic causality behind standard sulfonylation protocols.

The reaction between benzylamine and 4-nitrobenzenesulfonyl chloride is a classical nucleophilic acyl substitution[1]. While robust, the highly electrophilic nature of the sulfonyl chloride and the dual reactivity of primary amines necessitate strict operational controls to prevent yield-limiting side reactions.

Mechanistic Workflow & Failure Pathways

The following diagram illustrates the optimized synthetic workflow, highlighting critical decision points and common mechanistic deviations (hydrolysis and bis-sulfonylation) that compromise yield.

G N1 Benzylamine + Base (Anhydrous DCM, 0°C) N2 Dropwise Addition of 4-Nitrobenzenesulfonyl Chloride N1->N2 N3 Nucleophilic Acyl Substitution (Stir 6-18h, RT) N2->N3 Controlled Exotherm E1 Hydrolysis of Sulfonyl Chloride (If water is present) N2->E1 E2 Bis-sulfonylation (If reverse addition used) N2->E2 N4 TLC Monitoring Complete? N3->N4 N4->N3 No N5 Acidic Aqueous Workup (10% HCl) N4->N5 Yes N6 Recrystallization (EtOAc / n-Hexane) N5->N6 N7 Pure N-benzyl-4- nitrobenzenesulfonamide N6->N7 High Yield

Workflow for N-benzyl-4-nitrobenzenesulfonamide synthesis with common failure pathways.

Self-Validating Experimental Protocol

To ensure maximum yield and reproducibility, this protocol is designed as a self-validating system. Each step contains physical or analytical checkpoints to confirm the reaction is proceeding as intended.

Reagents:

  • Benzylamine (1.0 eq, 10 mmol, 1.07 g)

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol, 2.22 g)

  • Triethylamine (TEA) or Pyridine (1.5 eq, 15 mmol)[1]

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Amine Preparation: In a flame-dried, round-bottom flask purged with nitrogen, dissolve benzylamine (1.0 eq) in 20 mL of anhydrous DCM. Add TEA (1.5 eq) and cool the mixture to 0 °C using an ice bath.

    • Validation Check: The solution should remain clear and colorless.

  • Electrophile Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15–20 minutes[1].

    • Validation Check: A slight exotherm should be observed. The solution may turn pale yellow. If a dense white precipitate forms immediately, it indicates the rapid formation of triethylammonium chloride salts, confirming the reaction is actively generating HCl.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–18 hours[1].

    • Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 3:1 Hexane/EtOAc system. The reaction is complete when the baseline amine spot (visualized with Ninhydrin) disappears, and a single new UV-active spot (the sulfonamide) dominates.

  • Aqueous Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel and wash with 10% aqueous HCl (2 x 20 mL) to quench unreacted amine and remove the organic base[2]. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Validation Check: The pH of the aqueous wash must be < 3 to ensure complete removal of TEA/pyridine.

  • Purification: Dissolve the crude solid in a minimal amount of warm ethyl acetate. Slowly add cold n-hexane until the solution becomes cloudy, then let it stand at room temperature to crystallize[1]. Filter and dry the crystals.

    • Validation Check: The resulting crystals should have a sharp melting point, and 1H NMR should show a 1:1 integration ratio between the benzyl CH₂ protons and the distinct para-substituted aromatic protons of the nosyl group.

Troubleshooting & FAQs

Q1: Why am I observing significant hydrolysis of 4-nitrobenzenesulfonyl chloride instead of the desired sulfonamide? Causality: Sulfonyl chlorides are highly electrophilic. When utilizing modified Schotten-Baumann conditions (biphasic aqueous Na₂CO₃/organic solvent), water acts as a competing nucleophile[2]. The strong electron-withdrawing nature of the 4-nitro group makes the sulfur center exceptionally susceptible to this aqueous attack, converting the reagent into unreactive 4-nitrobenzenesulfonic acid. Solution: Transition to strictly anhydrous conditions using DCM and an organic base (TEA or pyridine)[1]. If a biphasic Schotten-Baumann system is absolutely necessary for your workflow, you must maintain the temperature strictly at 0 °C during the addition phase and use a slight excess (1.2 eq) of the sulfonyl chloride to compensate for unavoidable hydrolysis[2].

Q2: My TLC shows a secondary higher-running spot, and mass spec indicates bis-sulfonylation. How do I prevent over-reaction? Causality: Primary amines like benzylamine possess two reactive N-H protons. After the first equivalent reacts, the resulting secondary sulfonamide is generally less nucleophilic. However, in the presence of excess base and sulfonyl chloride, the sulfonamide nitrogen can be deprotonated, allowing a second equivalent of the electrophile to attack, forming an α,α-bis-sulfonamide derivative[3]. This is highly exacerbated by improper addition sequences[4]. Solution: Ensure strict stoichiometric control (1.0 eq of sulfonyl chloride). Crucially, control the order of addition. Always add the sulfonyl chloride dropwise to the amine/base mixture[1]. Reverse addition (adding amine to the sulfonyl chloride) locally creates a massive stoichiometric excess of the electrophile, heavily promoting bis-sulfonylation[4].

Q3: The reaction stalls at 70% conversion even after 18 hours at room temperature. What is the limiting factor? Causality: The nucleophilic acyl substitution generates one equivalent of hydrogen chloride (HCl)[1]. If the base (e.g., TEA) is degraded, wet, or insufficient in quantity, the generated HCl will protonate the unreacted benzylamine. Protonated benzylamine (benzylammonium) is non-nucleophilic, effectively halting the reaction prematurely. Solution: Verify the integrity and dryness of your organic base. Ensure you are using at least 1.5 to 2.0 equivalents of base[4]. If steric hindrance or low reactivity is suspected, adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP) can act as an acyl transfer agent, forming a highly reactive sulfonylpyridinium intermediate that accelerates the reaction.

Quantitative Data Summary

The table below summarizes the expected yield outcomes based on variations in the synthetic parameters, demonstrating the empirical basis for the optimized protocol.

EntrySolvent SystemBase (Equivalents)Temp (°C)Addition SequenceObserved Yield (%)Mechanistic Notes
1DCM (Anhydrous)TEA (2.0)0 → RTTsCl added to Amine92 - 98% Optimal conditions; clean conversion[1].
2DCM (Anhydrous)TEA (2.0)0 → RTAmine added to TsCl62 - 74% Bis-sulfonylation observed due to local electrophile excess[4].
3H₂O/DCM (Biphasic)Na₂CO₃ (2.0)0 → RTTsCl added to Amine65 - 70% Yield loss due to competing hydrolysis of sulfonyl chloride[2].
4THF (Anhydrous)Pyridine (1.5)RefluxTsCl added to Amine80 - 85% Good yield, but requires harsher removal of pyridine during workup.
5Choline Chloride/Gly (DES)Et₃N (2.0)RTTsCl added to Amine67% (Bis-sulf.) Green solvent alternative, but high bis-sulfonylation observed with primary amines[3].

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH Source: nih.gov URL:[Link]

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis - UniBa Source: uniba.it URL:[Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives - MDPI Source: mdpi.com URL:[Link]

Sources

Troubleshooting low yield in benzenesulfonamide synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzenesulfonamide Synthesis . As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the fundamental chemical causality behind low yields, providing you with self-validating protocols and mechanistic insights to ensure robust, reproducible results in your drug development workflows.

Diagnostic Workflow for Low Yields

G Start Low Yield in Benzenesulfonamide Synthesis Check1 Is the starting amine fully consumed? Start->Check1 Unreacted No: Unreacted Amine Check1->Unreacted TLC/HPLC shows amine Consumed Yes: Amine Consumed Check1->Consumed Multiple spots or sulfonate byproduct Cause1 Poor Amine Nucleophilicity or Degraded Sulfonyl Chloride Unreacted->Cause1 Cause2 Hydrolysis of Sulfonyl Chloride or Bis-sulfonylation Consumed->Cause2 Sol1 Use DMAP catalyst, switch to anhydrous conditions, or use fresh PhSO2Cl Cause1->Sol1 Sol2 Optimize pH (Schotten-Baumann) or strictly control stoichiometry (1.05 eq PhSO2Cl) Cause2->Sol2

Diagnostic decision tree for troubleshooting benzenesulfonamide synthesis yields.

Frequently Asked Questions: Mechanistic Troubleshooting

Q1: My reaction shows unreacted amine and low product yield, even after 24 hours. What is the mechanistic cause? A1: This typically stems from a kinetic mismatch: poor amine nucleophilicity (e.g., electron-deficient anilines or sterically hindered secondary amines) combined with the rapid degradation of benzenesulfonyl chloride. Benzenesulfonyl chloride is highly susceptible to hydrolysis[1]. If trace moisture is present in your solvent, water acts as a competing nucleophile, converting your electrophile into unreactive benzenesulfonic acid before the weak amine can react. Causality-Driven Solution: Switch to strictly anhydrous conditions. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, reacting with benzenesulfonyl chloride to form a highly electrophilic sulfonylpyridinium intermediate, which rapidly forces the aminolysis forward.

Q2: I am using a Schotten-Baumann aqueous-organic biphasic system, but my yield is capped at 40%. How do I optimize this? A2: In Schotten-Baumann conditions, pH control is the master variable dictating your yield[2]. If the pH is too low (< 7), the amine protonates into an ammonium salt, rendering it non-nucleophilic. Conversely, if the pH is too high (> 10), hydroxide ions rapidly hydrolyze the benzenesulfonyl chloride into a sulfonate salt[2]. Causality-Driven Solution: Replace strong bases like NaOH with a mild buffer system, such as 10% aqueous sodium carbonate (Na₂CO₃)[3]. This maintains an optimal pH of ~8–9, keeping the amine nucleophilic while drastically suppressing base-catalyzed hydrolysis.

Q3: LC-MS analysis reveals a significant byproduct with a mass corresponding to the addition of two benzenesulfonyl groups. How do I prevent this? A3: You are observing over-sulfonylation (bis-sulfonamide formation). When reacting primary amines, the resulting benzenesulfonamide product possesses a highly acidic N-H proton. In the presence of a strong base or excess sulfonyl chloride, this proton is abstracted to form a sulfonamide anion, which acts as a nucleophile and attacks a second equivalent of benzenesulfonyl chloride[1]. Causality-Driven Solution: Strictly control your stoichiometry to 1.05 equivalents of benzenesulfonyl chloride. Furthermore, reverse your order of addition: add the benzenesulfonyl chloride dropwise to the amine/base mixture at 0 °C. This ensures the unreacted primary amine is always in massive excess relative to the electrophile, kinetically favoring mono-sulfonylation.

Q4: My product is highly water-soluble, and I suspect I am losing it during the aqueous workup. How can I validate my extraction? A4: Benzenesulfonamides derived from primary amines have pKa values around 9-10. During a basic workup, they readily deprotonate to form highly water-soluble sodium salts, remaining in the aqueous layer and bypassing your organic extraction entirely. Causality-Driven Solution: A self-validating workup requires acidifying the aqueous layer to pH ~3 using 1M HCl before extraction. This forces the complete protonation of the sulfonamide, driving it into the organic phase (e.g., Ethyl Acetate). Validate the extraction by spotting the post-extraction aqueous layer on a TLC plate (stain with KMnO₄); a clean spot confirms zero product loss.

Self-Validating Experimental Protocols

The synthesis of sulfonamides is most commonly achieved by the reaction of a sulfonyl chloride with an amine[4]. Below are two optimized, self-validating protocols depending on the nature of your starting materials.

Protocol A: Anhydrous Synthesis (For Weakly Nucleophilic or Moisture-Sensitive Amines)

Mechanism: Pyridine serves as both the base and a nucleophilic catalyst, forming a reactive sulfonylpyridinium intermediate that overcomes steric or electronic hindrance.

  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Dissolve the amine (1.0 eq) in anhydrous pyridine to achieve a 0.5 M concentration.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures suppress competitive side reactions and control the exotherm of the intermediate formation.

  • Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

    • Self-Validation Check: The solution will typically turn yellow or light orange, visually confirming the formation of the reactive sulfonylpyridinium complex.

  • Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor completion via TLC (Hexane/EtOAc).

  • Workup: Pour the reaction mixture into a 10-fold volume of ice-cold 1M HCl. Causality: This neutralizes the pyridine, converting it into water-soluble pyridinium chloride, while precipitating the highly organic sulfonamide.

  • Isolation: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Biphasic Schotten-Baumann Synthesis (For Robust, Water-Soluble Amines)

Mechanism: A biphasic system separates the water-sensitive sulfonyl chloride (in the organic layer) from the base (in the aqueous layer), while the reaction occurs at the interface.

  • Preparation: Dissolve the amine (1.0 eq) in a 1:1 (v/v) mixture of Dichloromethane (DCM) and 10% aqueous Na₂CO₃.

  • Mixing: Cool the mixture to 0 °C. Critical Step: Ensure vigorous, high-shear magnetic stirring.

    • Self-Validation Check: The mixture must form a cloudy emulsion. If the layers separate during stirring, the interfacial surface area is too low, and hydrolysis will outpace aminolysis.

  • Addition: Dissolve benzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM and add dropwise to the emulsion over 20 minutes.

  • Reaction: Stir vigorously for 2 hours at room temperature.

  • Workup: Transfer to a separatory funnel and separate the layers. Crucial: Acidify the aqueous layer to pH 3 with 1M HCl. Extract the acidified aqueous layer with DCM to recover any product that formed a sodium salt.

  • Isolation: Combine all DCM layers, dry over Na₂SO₄, and evaporate to yield the crude product.

Quantitative Optimization Parameters

The following table summarizes the causal impact of adjusting key reaction parameters, allowing for rapid comparison and optimization.

ParameterSuboptimal ConditionOptimized ConditionMechanistic RationaleExpected Yield Impact
Solvent Wet THF / Ambient AirAnhydrous DCM/THF (N₂ atm)Prevents competitive hydrolysis of the highly electrophilic sulfonyl chloride.+20% to +40%
Base Choice Excess NaOH (pH > 12)Na₂CO₃ (pH 8-9) or PyridineBalances amine nucleophilicity while preventing base-catalyzed hydrolysis of PhSO₂Cl.+25% to +30%
Temperature Room Temp (During Addition)0 °C (Addition) → RTControls the initial exotherm; prevents thermal degradation of reactive intermediates.+10% to +15%
Stoichiometry 1.5 eq PhSO₂Cl1.05 eq PhSO₂ClMinimizes the formation of bis-sulfonamide (over-sulfonylation) side products.+20% (Purity/Yield)

References

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives MDPI[Link]

Sources

Technical Support Center: Troubleshooting N-Benzyl-4-nitrobenzenesulfonamide Synthesis & Purity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering purity issues during the synthesis of N-benzyl-4-nitrobenzenesulfonamide. The coupling of 4-nitrobenzenesulfonyl chloride with benzylamine is a fundamental reaction, yet it is frequently complicated by chemoselectivity issues and reagent degradation.

Below, we deconstruct the mechanistic causes of common impurities and provide field-proven, self-validating protocols to achieve >99% product purity.

Diagnostic FAQs & Troubleshooting

Q1: My crude product contains a massive, highly polar baseline spot on TLC. What is this, and why did it form? A: This is almost certainly 4-nitrobenzenesulfonic acid , the hydrolysis product of your starting material. The strongly electron-withdrawing para-nitro group makes the sulfur atom of 4-nitrobenzenesulfonyl chloride exceptionally electrophilic. Consequently, it is highly susceptible to nucleophilic attack by trace moisture in your solvent or atmosphere 1. Causality & Fix: Ensure all glassware is flame-dried and use strictly anhydrous solvents (e.g., dry DCM). Store your sulfonyl chloride in a desiccator, as degraded starting material mathematically guarantees poor yields.

Q2: I am seeing a less polar impurity that co-elutes near my product. LC-MS shows a mass corresponding to a di-sulfonylated species. How do I prevent this? A: You are observing the bis-sulfonylated byproduct (N-benzyl-N-(4-nitrobenzenesulfonyl)-4-nitrobenzenesulfonamide). Because benzylamine is a primary amine, the initial product (N-benzyl-4-nitrobenzenesulfonamide) still possesses an N-H bond. In the presence of excess base and unreacted sulfonyl chloride, this secondary sulfonamide can be deprotonated and undergo a second sulfonylation 1. Causality & Fix: This is a stoichiometry and temperature control issue. Never use an excess of sulfonyl chloride. Add the sulfonyl chloride dropwise at 0 °C to a solution containing a slight excess of benzylamine (1.05 eq) to ensure the primary amine outcompetes the sulfonamide product for the electrophile.

Q3: Column chromatography is not scalable for my current batch size. How can I chemically separate the target product from the bis-sulfonylated impurity? A: Exploit the


 difference. The target N-benzyl-4-nitrobenzenesulfonamide has an acidic N-H proton (

) due to the strong electron-withdrawing effect of the sulfonyl group 2. The bis-sulfonylated impurity lacks this proton and is strictly neutral. By extracting your organic layer with 1M NaOH, the target product forms a water-soluble sodium salt and partitions into the aqueous layer, leaving the neutral bis-impurity behind. Acidifying the aqueous phase then precipitates the pure target compound.

Mechanistic Pathways & Workflows

Pathway SM1 4-Nitrobenzenesulfonyl Chloride (Highly Electrophilic) Target N-benzyl-4-nitrobenzenesulfonamide (Desired Product) SM1->Target + Benzylamine (Base, 0°C) Imp1 4-Nitrobenzenesulfonic Acid (Hydrolysis Impurity) SM1->Imp1 + H2O (Moisture) SM2 Benzylamine (Primary Amine) SM2->Target Imp2 Bis-sulfonylated Amine (Over-reaction Impurity) Target->Imp2 + Excess SM1 (High Temp)

Mechanistic pathway of target formation and primary side reactions.

Purification Crude Crude Mixture in DCM (Target + Impurities) NaOHWash Extract with 1M NaOH (Target moves to Aqueous) Crude->NaOHWash OrgDiscard Organic Layer (Contains Bis-impurity) NaOHWash->OrgDiscard Discard AqLayer Aqueous Layer (Sodium salt of Target) NaOHWash->AqLayer Retain Acidify Acidify with 6M HCl (pH < 2) AqLayer->Acidify Precipitate Precipitation of Target Acidify->Precipitate Recryst Recrystallization (EtOAc / Hexane) Precipitate->Recryst Filter & Dry Pure Pure Product Recryst->Pure

Advanced acid-base extraction and recrystallization workflow.

Quantitative Data: Impurity Tracking & Reaction Parameters

Understanding how different chemical species partition during the advanced workup is critical for troubleshooting. Table 1 summarizes the phase distribution of the reaction components, validating the logic of the acid-base extraction.

Table 1: Impurity Partitioning During Advanced Acid-Base Workup

CompoundChemical NaturePhase in 1M NaOHPhase in 6M HCl (pH 2)Final Destination
N-benzyl-4-nitrobenzenesulfonamide Weak Acid (

)
Aqueous (as Na⁺ salt)Solid (Precipitates)Product Filter Cake
4-Nitrobenzenesulfonic Acid Strong Acid (

)
Aqueous (as Na⁺ salt)Aqueous (Soluble)Mother Liquor (Waste)
Bis-sulfonylated Byproduct NeutralOrganicOrganicOrganic Waste
Benzylamine (Unreacted) BaseOrganic (Neutral)Aqueous (Protonated)Organic Waste / Mother Liquor

Table 2: Impact of Reaction Parameters on Crude Purity Profile

Equivalents (ArSO₂Cl : Amine)Base (Eq)Temp ProfileSolvent ConditionTarget Yield (%)Bis-sulfonylation (%)Sulfonic Acid (%)
1.00 : 1.05TEA (1.2)0 °C → RTAnhydrous DCM88% < 2%< 5%
1.50 : 1.00TEA (2.0)RT (No cooling)Anhydrous DCM65%25% < 5%
1.00 : 1.05TEA (1.2)0 °C → RTNon-Anhydrous40%< 2%45%

Step-by-Step Methodologies

Protocol 1: Optimized Synthesis of N-benzyl-4-nitrobenzenesulfonamide

This protocol minimizes over-reaction and hydrolysis by strictly controlling stoichiometry and thermal kinetics.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Amine Solution: Dissolve benzylamine (1.05 eq, 10.5 mmol) and triethylamine (1.2 eq, 12.0 mmol) in 40 mL of anhydrous dichloromethane (DCM) 2.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve 4-nitrobenzenesulfonyl chloride (1.00 eq, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes using an addition funnel. Causality: Dropwise addition at 0 °C keeps the concentration of the highly reactive electrophile low, preventing the exothermic formation of the bis-sulfonylated byproduct.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexane:EtOAc 3:1).

Protocol 2: Advanced Acid-Base Isolation and Recrystallization

This self-validating protocol chemically isolates the target compound (CID: 745343) 3 from neutral and strongly acidic impurities, followed by a final polishing step 4.

  • Basic Extraction: Transfer the crude DCM reaction mixture to a separatory funnel. Add 50 mL of 1M NaOH. Shake vigorously and allow the layers to separate.

  • Phase Separation: The target product is now in the upper aqueous layer as a sodium salt. The lower DCM layer contains the neutral bis-sulfonylated impurity and unreacted benzylamine. Drain and discard the DCM layer.

  • Organic Wash: Wash the aqueous layer with an additional 20 mL of DCM to remove trace neutral organics. Discard the DCM.

  • Acidification (Self-Validation Step): Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. Place in an ice bath. Slowly add 6M HCl dropwise until the pH reaches ~2. Validation: A thick white/pale-yellow precipitate must form immediately. If no precipitate forms, the target compound was not synthesized.

  • Filtration: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with ice-cold distilled water (3 × 20 mL) to remove any residual, highly soluble 4-nitrobenzenesulfonic acid.

  • Recrystallization: Transfer the crude solid to a flask. Add a minimal amount of boiling ethyl acetate until the solid just dissolves. Remove from heat and slowly add n-hexane until the solution becomes slightly cloudy 4. Allow to cool to room temperature, then place in an ice bath for 1 hour to maximize crystallization.

  • Final Isolation: Filter the purified crystals and dry in a vacuum desiccator overnight.

References

  • Title: N-benzyl-4-nitrobenzenesulfonamide | C13H12N2O4S | CID 745343 Source: PubChem Database, National Center for Biotechnology Information URL:[Link]

  • Title: A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: Molecules (MDPI) URL:[Link]

  • Title: Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods Source: Journal of the Brazilian Chemical Society (SciELO) URL:[Link]

Sources

Technical Support Center: Handling & Troubleshooting Moisture-Sensitive 4-Nitrobenzenesulfonyl Chloride (NsCl)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Nitrobenzenesulfonyl chloride (NsCl). Widely utilized as an activating agent for alcohols and a robust protecting group in the Fukuyama amine synthesis, NsCl is a highly valuable but notoriously finicky reagent. Its extreme sensitivity to ambient moisture is the primary cause of experimental failure. This guide provides field-proven insights, self-validating protocols, and the mechanistic causality behind proper handling techniques to ensure your synthetic workflows succeed.

Section 1: The Chemistry of NsCl Degradation

To master the handling of NsCl, you must first understand why it degrades so rapidly compared to standard protecting groups like tosyl chloride (TsCl).

The strong electron-withdrawing nature of the para-nitro group significantly increases the electrophilicity of the sulfonyl sulfur atom. Kinetic studies demonstrate that the hydrolysis of substituted arenesulfonyl chlorides follows the Hammett equation with a


-value of +2.02, indicating extreme sensitivity to electronic effects [1]. In the presence of ambient moisture, NsCl undergoes rapid hydrolysis via an 

mechanism involving a pentacoordinate cyclic intermediate [2]. This irreversible degradation yields 4-nitrobenzenesulfonic acid and hydrochloric acid (HCl), which can subsequently destroy acid-sensitive substrates in your reaction mixture.

Hydrolysis NsCl 4-Nitrobenzenesulfonyl Chloride (NsCl) Intermediate Pentacoordinate S_A N Intermediate NsCl->Intermediate Nucleophilic Attack Water Ambient Moisture (H₂O) Water->Intermediate Products 4-Nitrobenzenesulfonic Acid + HCl Intermediate->Products Elimination of HCl

Figure 1: S_A N hydrolysis pathway of 4-nitrobenzenesulfonyl chloride via a cyclic intermediate.

Section 2: Quantitative Data on Stability & Purity

Before utilizing NsCl in a critical synthesis, you must verify its integrity. The table below summarizes the physical and chemical indicators used to differentiate pure, active reagent from a moisture-degraded batch [3].

PropertyPure 4-Nitrobenzenesulfonyl ChlorideDegraded (Hydrolyzed) Reagent
Appearance Free-flowing, pale yellow crystalline powderSticky, clumpy, or dark brownish-yellow solid
Melting Point 77.0 – 79.0 °CBroad, depressed melting range (< 75 °C)
Solubility (in dry DCM) Completely soluble (yields a clear solution)Turbid/Insoluble (due to polar sulfonic acid)
TLC (Hexane/EtOAc) Single distinct spot (high

)
Baseline streak (highly polar sulfonic acid)

Section 3: Core Troubleshooting & FAQs

Q: How should I store NsCl to maximize its shelf life and prevent hydrolysis? A: NsCl must be stored in a tightly sealed container at 2–8 °C, protected from light [3]. Crucial Causality: When removing the bottle from the refrigerator, you must allow it to warm to room temperature before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent, initiating the


 hydrolysis cascade. Always backfill the container with Argon before resealing.

Q: My Fukuyama nosylation reaction yielded low conversion and a large amount of unreacted amine. What happened? A: You experienced competitive hydrolysis. Because the hydrolysis rate constant for NsCl is exceptionally high (


 in water) [1], any trace moisture in your solvent, glassware, or amine will outcompete the amine for the sulfonyl electrophile. Ensure all reagents are strictly anhydrous.

Q: Can I rescue a degraded batch of NsCl? A: Yes. The primary degradation product (4-nitrobenzenesulfonic acid) is highly polar and insoluble in non-polar hydrocarbon solvents. You can easily separate the active NsCl from the degraded acid via recrystallization from petroleum ether or a dry benzene/petroleum ether mixture [4].

Section 4: Self-Validating Experimental Protocols

Protocol A: Purification of Degraded NsCl (Recrystallization)

When visual inspection or solubility tests indicate degradation, use this protocol to restore reagent purity [4].

  • Dissolution: Place the crude NsCl in a dry Erlenmeyer flask. Add a minimum volume of boiling, anhydrous petroleum ether (or a 1:1 mixture of dry benzene/petroleum ether for heavily degraded batches).

  • Hot Filtration: Rapidly filter the hot mixture through a fluted filter paper to remove the insoluble 4-nitrobenzenesulfonic acid byproduct.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer it to an ice bath (0 °C) for 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified pale-yellow crystals via vacuum filtration. Maintain a gentle stream of Argon over the Büchner funnel to prevent moisture condensation during drying.

  • Self-Validation Check: Measure the melting point of the dried crystals. A sharp melting point of 77.0–79.0 °C confirms the complete removal of sulfonic acid impurities [3]. Furthermore, a test aliquot dissolved in anhydrous DCM must yield a perfectly clear solution.

Protocol B: Moisture-Free Nosylation of Amines (Fukuyama Protocol)

This protocol ensures the quantitative protection of primary or secondary amines while suppressing competitive hydrolysis [5].

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and backfill with Argon three times.

  • Substrate Loading: Dissolve the amine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add anhydrous pyridine (2.5 eq). Causality: Pyridine acts as both an acid scavenger to neutralize the generated HCl and a nucleophilic catalyst.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Sulfonylation is highly exothermic; cooling prevents thermal degradation and minimizes side reactions.

  • NsCl Addition: Dissolve pure, recrystallized NsCl (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours under Argon.

  • Self-Validation Check: Quench a 10 µL aliquot of the reaction mixture in 1 mL of water and extract with 1 mL of EtOAc. Run a TLC (Hexane/EtOAc). The complete disappearance of the starting amine spot and the appearance of a single, less polar product spot validates that competitive hydrolysis was successfully avoided.

Workflow Prep 1. Preparation Dry amine & anhydrous DCM under Argon Base 2. Base Addition Add Pyridine/Et₃N Cool to 0 °C Prep->Base NsCl_Add 3. NsCl Addition Dropwise addition of NsCl in dry DCM Base->NsCl_Add Reaction 4. Reaction Warm to RT, monitor via TLC (2-4 hours) NsCl_Add->Reaction Workup 5. Workup Quench with cold water, extract & wash Reaction->Workup

Figure 2: Step-by-step workflow for the moisture-free nosylation of amines.

References

  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.Canadian Science Publishing. Verified Link
  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S_A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride.
  • Nucleophilic Substitution Kinetics: 4-Bromo-5-fluoro-2-methoxybenzene-1-sulfonyl chloride.Smolecule. Verified Link
  • 4-Nitrobenzenesulfonyl Chloride Product Specifications & Storage.Ruifu Chemical. Verified Link
  • Application Notes and Protocols for 4-Nitrobenzenesulfonyl Chloride in Amine Protection.BenchChem. Verified Link

Sources

Validation & Comparative

Comparative NMR Analysis Guide: N-benzyl-4-nitrobenzenesulfonamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Overview

In medicinal chemistry, the sulfonamide motif is a critical pharmacophore used in antimicrobials, COX-2 inhibitors, and carbonic anhydrase inhibitors. The electronic properties of the aryl sulfonamide core directly dictate its pKa, metabolic stability, and target-binding affinity.

This guide objectively compares the analytical performance and electronic signature of the target product, N-benzyl-4-nitrobenzenesulfonamide , against two key alternatives: the unsubstituted N-benzylbenzenesulfonamide and the electron-rich N-benzyl-4-methylbenzenesulfonamide . By analyzing their


H and 

C NMR spectral data, we can directly observe the causality between para-substitution and aromatic electron density.

Mechanistic Insights: Causality of NMR Chemical Shifts

Understanding why NMR peaks shift is essential for rational drug design. The chemical shift (


) of aromatic protons is highly sensitive to the electron density of the ring, which is modulated by the para-substituent:
  • The Target Product (-NO

    
    ):  The nitro group is a strongly electron-withdrawing group (EWG). Through resonance (-M effect) and inductive (-I effect) mechanisms, it pulls electron density out of the aromatic 
    
    
    
    -system. This leaves the protons highly deshielded, causing them to resonate at significantly higher frequencies (8.00 and 8.31 ppm)[1].
  • The Electron-Rich Alternative (-CH

    
    ):  Conversely, the methyl group is an electron-donating group (EDG) via hyperconjugation. It increases electron density in the ring, shielding the protons and shifting them upfield (7.30 and 7.75 ppm)[1].
    

This deshielding effect in the nitro analog not only alters the NMR spectrum but also increases the acidity of the sulfonamide N-H proton—a critical parameter for optimizing drug-protein interactions.

Experimental Methodology: Self-Validating NMR Protocol

To ensure high-fidelity data, the following step-by-step protocol must be executed as a self-validating system. Every step contains an internal check to verify experimental integrity before proceeding.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the sulfonamide product in 0.6 mL of CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm NMR tube.
    
  • Causality & Validation: Proper concentration ensures an adequate signal-to-noise ratio (SNR). Complete dissolution must be verified visually; any particulate matter will distort magnetic field homogeneity, invalidating the shim.

Step 2: Locking and Shimming

  • Action: Lock the spectrometer to the deuterium signal of CDCl

    
    . Perform gradient shimming on the Z-axis to optimize magnetic homogeneity.
    
  • Causality & Validation: Shimming corrects spatial magnetic field distortions. The system is self-validated when the internal TMS peak displays a full width at half maximum (FWHM) of < 1.0 Hz.

Step 3:


H NMR Data Acquisition 
  • Action: Execute a standard 1D proton pulse sequence (e.g., zg30) with a 2-second relaxation delay (D1) and 16 scans.

  • Causality & Validation: The D1 must be

    
     of the slowest relaxing proton to ensure quantitative integration. Validation is achieved when the integration of the benzylic CH
    
    
    
    peak normalizes exactly to 2.00 relative to the aromatic signals.

Step 4:


C NMR Data Acquisition 
  • Action: Execute a proton-decoupled

    
    C pulse sequence (e.g., zgpg30) with 512–1024 scans.
    
  • Causality & Validation:

    
    C has a low natural abundance (1.1%). The protocol is validated when the quaternary carbons (which lack NOE enhancement) achieve an SNR of > 5:1, ensuring no peaks are lost in the baseline noise.
    
Workflow Visualization

G A Sample Prep (CDCl3 + TMS) B Lock & Shim (Validate: FWHM < 1Hz) A->B C Data Acquisition (1H & 13C Pulse) B->C D Fourier Transform & Phase Correction C->D E Spectral Analysis (Peak Integration) D->E

Fig 1: Self-validating NMR workflow ensuring high-fidelity spectral acquisition.

Quantitative Data: Performance Comparison

The following tables objectively compare the experimental NMR data of the target product against its alternatives. Data is sourced from 1[1] and cross-referenced with the 2[2].

Table 1: H NMR Comparative Data (CDCl , 270 MHz)
CompoundPara-SubstituentCH

(ppm)
NH (ppm)Sulfonyl Ar-H (ppm)Benzyl Ar-H (ppm)
N-benzyl-4-nitrobenzenesulfonamide -NO

4.24 (d, J=6Hz)4.91 (br)8.00 (d), 8.31 (d) 7.17-7.26 (m)
N-benzylbenzenesulfonamide-H4.16 (d, J=6Hz)4.68 (br)7.51-7.59 (m), 7.88 (d)7.20-7.26 (m)
N-benzyl-4-methylbenzenesulfonamide-CH

4.10 (d, J=6Hz)4.94 (br)7.30 (d), 7.75 (d)7.17-7.30 (m)

Observation: The sulfonyl aromatic protons in the target product (-NO


) are shifted drastically downfield to 8.00 and 8.31 ppm, compared to the methyl alternative which resonates at 7.30 and 7.75 ppm. This is a direct quantitative measurement of the nitro group's electron-withdrawing power[1].
Table 2: C NMR Comparative Data (CDCl , 67.8 MHz)
CompoundPara-SubstituentCH

(ppm)
Aromatic Carbons (ppm)Aliphatic (ppm)
N-benzyl-4-nitrobenzenesulfonamide -NO

47.3124.3, 127.9, 128.2, 128.3, 128.8, 135.5, 146.0, 149.9-
N-benzylbenzenesulfonamide-H47.2127.1, 127.8, 127.9, 128.7, 129.1, 132.6, 136.2, 139.9-
N-benzyl-4-methylbenzenesulfonamide-CH

47.2127.1, 127.79, 127.82, 128.6, 129.7, 136.3, 136.9, 143.421.5 (-CH

)

Observation: The


C spectra further validate the electronic disparity. The target product exhibits highly deshielded quaternary carbons at 146.0 and 149.9 ppm, corresponding to the ipso-carbons attached to the strongly electronegative -SO

and -NO

groups[3].

References

  • Title: Supporting Information: Arylation using sulfonamides (NMR Data)
  • Title: N-benzyl-4-nitrobenzenesulfonamide Compound Summary (CID 745343)
  • Title: Metal-Free Synthesis of Activated Ynesulfonamides (NMR Spectra)

Sources

A Comparative Spectroscopic Guide to N-allyl-N-benzyl-4-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers an in-depth spectroscopic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a representative member of the N,N-disubstituted sulfonamide family. For professionals in pharmaceutical research and synthetic chemistry, unambiguous structural confirmation is paramount. This document provides a comparative analysis of its signature features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), contrasting them with structurally similar analogs to provide a clear framework for identification and quality control. All data and protocols are grounded in peer-reviewed literature to ensure scientific integrity.

Structural Overview and Key Spectroscopic Regions

N-allyl-N-benzyl-4-methylbenzenesulfonamide is comprised of three key structural motifs attached to a central sulfonamide nitrogen: a tosyl (4-methylbenzenesulfonyl) group, a benzyl group, and an allyl group. Each of these fragments possesses unique electronic environments, giving rise to a distinct and predictable spectroscopic fingerprint. Understanding these individual components is the first step in deciphering the compound's complete spectral profile.

N N S S N->S C_benzyl CH₂ N->C_benzyl C_allyl CH₂ N->C_allyl O1 O S->O1 O O2 O S->O2 C_tosyl C S->C_tosyl Tosyl_ring Tosyl Group C_tosyl->Tosyl_ring Benzyl_ring Benzyl Group C_benzyl->Benzyl_ring Allyl_group Allyl Group C_allyl->Allyl_group

Caption: Key structural motifs of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For N-allyl-N-benzyl-4-methylbenzenesulfonamide, both ¹H and ¹³C NMR provide a wealth of information, allowing for the unambiguous assignment of every proton and carbon in the structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are diagnostic of its structural context.

Analysis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: The experimental ¹H NMR spectrum, recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃), shows distinct signals for each functional group.[1]

  • Aromatic Protons (δ 7.20-7.77 ppm): This region contains signals for nine protons. The tosyl group's aromatic protons appear as two distinct multiplets (or doublets), characteristic of a para-substituted ring, around δ 7.77-7.69 (2H) and δ 7.30 (2H).[1][2] The five protons of the benzyl group's phenyl ring appear as a more complex multiplet between δ 7.34-7.20.[1]

  • Allyl Protons (δ 4.98-5.45 ppm): The three protons of the allyl group are clearly visible. The internal methine proton (=CH) is the most downfield of the three, appearing as a complex multiplet (ddt) around δ 5.45 ppm.[1] The two terminal vinyl protons (=CH₂) are diastereotopic due to the chiral center at the nitrogen (inversion is slow on the NMR timescale) and appear as distinct signals at δ 5.05 (dq) and δ 4.98 (dq) ppm.[1][3] The presence of both cis and trans coupling constants further complicates this region.

  • Benzylic and Allylic Methylene Protons (δ 3.74-4.32 ppm): The two methylene (CH₂) groups attached directly to the sulfonamide nitrogen are significantly deshielded. The benzylic protons (N-CH₂-Ph) appear as a singlet at δ 4.32 ppm, indicating no adjacent protons to couple with.[1] The allylic protons (N-CH₂-CH=) appear as a doublet of triplets at δ 3.74 ppm.[1]

  • Tosyl Methyl Protons (δ 2.43 ppm): The three protons of the methyl group on the tosyl ring appear as a sharp singlet at δ 2.43 ppm, a characteristic chemical shift for an aromatic methyl group.[1]

Comparison with Structural Analogs

Comparing the spectrum of the target molecule with its precursors or similar structures highlights the diagnostic power of ¹H NMR. Let's consider N-allyl-4-methylbenzenesulfonamide (the precursor) and N-benzyl-N-ethyl-4-methylbenzenesulfonamide (an analog with a saturated N-alkyl group).

Proton Environment N-allyl-N-benzyl-4-methylbenzenesulfonamide (δ ppm) [1]N-allyl-4-methylbenzenesulfonamide (δ ppm) [1]N-benzyl-N-ethyl-4-methylbenzenesulfonamide (Predicted δ ppm)
Tosyl Aromatic (2H)7.77-7.69 (m)7.78-7.70 (m)~7.7 ppm (d)
Benzyl Aromatic (5H)7.34-7.20 (m)-~7.3 ppm (m)
Tosyl Aromatic (2H)7.30 (d)7.30 (d)~7.3 ppm (d)
Allyl (=CH) (1H)5.45 (ddt)5.71 (ddt)-
Allyl (=CH₂) (2H)5.05 (dq), 4.98 (dq)5.15 (dq), 5.09 (dq)-
N-H Proton-4.44 (s)-
Benzyl N-CH₂ (2H)4.32 (s)-~4.3 ppm (s)
Allyl N-CH₂ (2H)3.74 (dt)3.57 (tt)-
Ethyl N-CH₂ (2H)--~3.2 ppm (q)
Tosyl CH₃ (3H)2.43 (s)2.42 (s)~2.4 ppm (s)
Ethyl CH₃ (3H)--~1.1 ppm (t)

Causality Behind Spectral Differences:

  • N-allyl-4-methylbenzenesulfonamide: The most striking difference is the presence of an N-H proton signal around δ 4.44 ppm and the complete absence of the benzyl proton signals (δ 7.34-7.20 and δ 4.32 ppm). This immediately confirms the absence of the benzyl group.

  • N-benzyl-N-ethyl-4-methylbenzenesulfonamide: In this analog, the complex allyl signals are absent. Instead, one would expect to see signals for an ethyl group: a quartet around δ 3.2 ppm (for the N-CH₂) and a triplet around δ 1.1 ppm (for the CH₃), consistent with coupling between the two.[4] This provides a clear distinction from the vinyl signals of the allyl group.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.[5]

Analysis of N-allyl-N-benzyl-4-methylbenzenesulfonamide: [1]

  • Aromatic Carbons (δ 127.31-143.42 ppm): This region contains ten distinct signals for the twelve aromatic carbons (some signals may overlap or represent equivalent carbons). The carbons directly attached to the sulfonyl group and the quaternary carbons of the benzyl ring are typically the most downfield.

  • Alkene Carbons (δ 119.52, 132.25 ppm): The two sp² hybridized carbons of the allyl group's double bond are clearly identifiable in this range. The terminal CH₂ carbon appears at δ 119.52 ppm, while the internal CH carbon is further downfield at δ 132.25 ppm.[6]

  • Aliphatic Carbons (δ 21.65-50.24 ppm): The three sp³ hybridized carbons appear in the upfield region. The tosyl methyl carbon is observed at δ 21.65 ppm. The two methylene carbons attached to the nitrogen appear at δ 50.24 ppm and δ 49.55 ppm.

Carbon Environment N-allyl-N-benzyl-4-methylbenzenesulfonamide (δ ppm) [1]N-allyl-4-methylbenzenesulfonamide (δ ppm) [1]
Aromatic/Alkene143.42, 137.60, 136.08, 132.25, 129.86, 128.63, 128.57, 127.81, 127.31, 119.52143.66, 136.98, 133.06, 129.85, 127.25, 117.87
N-CH₂ (Benzyl)50.24-
N-CH₂ (Allyl)49.5545.90
CH₃ (Tosyl)21.6521.65

Key Comparative Insights: The ¹³C NMR of the precursor, N-allyl-4-methylbenzenesulfonamide, lacks the signals corresponding to the benzyl group (four aromatic and one benzylic carbon). Furthermore, the N-CH₂ carbon of the allyl group is shifted upfield (δ 45.90 ppm) compared to the fully substituted target compound (δ 49.55 ppm), reflecting the change in the electronic environment around the nitrogen atom upon benzylation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For sulfonamides, the most characteristic absorptions are from the S=O bonds.

  • S=O Stretching: Sulfonamides exhibit two very strong and sharp absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group. These typically appear in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric).[7][8][9]

  • C=C Stretching: The alkene in the allyl group will show a medium intensity band around 1645 cm⁻¹.[10]

  • C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups appear just below 3000 cm⁻¹.[11]

Comparative Analysis: While the IR spectrum confirms the presence of the sulfonamide and the key hydrocarbon moieties, it is less effective than NMR for distinguishing between the target compound and its close analogs like N-benzyl-N-ethyl-4-methylbenzenesulfonamide. Both would show the characteristic SO₂ stretches. However, the presence of the C=C stretch at ~1645 cm⁻¹ is a clear indicator of the allyl group in the target molecule, which would be absent in the ethyl analog.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The fragmentation pattern observed during MS/MS experiments offers further structural clues.

Analysis of N-allyl-N-benzyl-4-methylbenzenesulfonamide:

  • Molecular Ion: Using electrospray ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For N-allyl-N-benzyl-4-methylbenzenesulfonamide (C₁₇H₁₉NO₂S), the calculated m/z for the sodium adduct [C₁₇H₁₉NNaO₂S]⁺ is 324.1085. The experimental value was found to be 324.3801, which is likely a typo in the source and should be closer to the calculated value for [M+Na]+ which is 324.1085. The reported data shows a calculated value of 324.3800 and a found value of 324.3801, which corresponds to the formula C17H19NNaO2S.[1]

  • Key Fragmentation Pathways: Aromatic sulfonamides are known to undergo characteristic fragmentation.[12] Common fragmentation pathways include:

    • Loss of SO₂ (64 Da): A rearrangement can lead to the elimination of sulfur dioxide.[12]

    • Cleavage of the S-N bond: This leads to the formation of the tosyl cation at m/z 155 ([CH₃C₆H₄SO₂]⁺) and the N-allyl-N-benzylaminyl radical.

    • Formation of the Tropylium Ion: Cleavage of the C-N bond of the benzyl group can generate the stable tropylium cation at m/z 91 ([C₇H₇]⁺).

    • Loss of the Allyl Group: Cleavage of the N-allyl bond would result in a fragment at [M - C₃H₅]⁺.

Proposed Fragment m/z (Predicted) Significance
[M+Na]⁺324.1Sodium adduct of the molecular ion
[M - C₃H₅]⁺260.1Loss of the allyl radical
[CH₃C₆H₄SO₂]⁺155.0Tosyl cation, confirms the tosyl moiety
[C₇H₇]⁺91.1Tropylium ion, confirms the benzyl moiety
[C₃H₅]⁺41.0Allyl cation, confirms the allyl moiety

Comparative Analysis: The mass spectrum of N-allyl-4-methylbenzenesulfonamide would show a molecular ion corresponding to its different formula (C₁₀H₁₃NO₂S), with a sodium adduct [M+Na]⁺ at m/z 234.06.[1] Its fragmentation would lack the characteristic tropylium ion at m/z 91, which is a definitive marker for the benzyl group present in the target compound.

Standard Experimental Protocols

The following protocols represent standard operating procedures for the acquisition of high-quality spectroscopic data for compounds like N-allyl-N-benzyl-4-methylbenzenesulfonamide.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation synthesis Synthesize Compound (e.g., via Benzylation) purification Purify Product (Recrystallization or Chromatography) synthesis->purification nmr NMR Analysis (¹H & ¹³C) purification->nmr ir FTIR Analysis purification->ir ms HRMS Analysis purification->ms interpretation Data Interpretation & Signal Assignment nmr->interpretation ir->interpretation ms->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: General experimental workflow for synthesis and characterization.

NMR Data Acquisition (400 MHz)
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Record the ¹H NMR spectrum using a 400 MHz spectrometer. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, use a proton-decoupled sequence with a wider spectral width, a longer acquisition time, and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm) or TMS. Calibrate the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.

FTIR Data Acquisition
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (~1 mg) of the solid sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent like dichloromethane, deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate to form a thin film.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is used for analysis.

HRMS Data Acquisition (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer. Use positive ion mode to detect [M+H]⁺ or [M+Na]⁺ ions.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da). The high resolution of the TOF analyzer allows for the determination of the accurate mass to four or five decimal places.

Conclusion

The spectroscopic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide is straightforward when a multi-technique approach is employed. ¹H and ¹³C NMR provide an unambiguous map of the C-H framework, with the signals for the allyl, benzyl, and tosyl groups appearing in distinct and predictable regions. A comparative analysis with structural analogs demonstrates how minor changes in the molecular structure lead to significant and diagnostic changes in the NMR spectra. While IR spectroscopy confirms the presence of key functional groups, high-resolution mass spectrometry provides the definitive elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system for the conclusive identification and characterization of this and other related sulfonamides.

References

  • Stenfors, B. A.; Ngassa, F. N. Synthesis and Crystallographic Characterization of N-Allyl-N-Benzyl-4-Methylbenzenesulfonamide. European Journal of Chemistry. [Link]

  • Wang, R.; Yuan, G. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

  • Kokotou, M. G. Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. [Link]

  • Cheng, J. P.; Li, W. W. Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Klagkou, K., et al. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. [Link]

  • The Royal Society of Chemistry. N-benzyl-N,4-dimethylbenzenesulfonamide (3a). RSC Publishing. [Link]

  • Wang, Y., et al. CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. [Link]

  • InstaNANO. FTIR Functional Group Database Table with Search. InstaNANO. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing. [Link]

  • Al-Otaibi, J. S., et al. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Zetta, L., et al. 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance. [Link]

  • Al-Suwaidan, I. A., et al. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]

  • SpectraBase. N-benzyl-N-ethynyl-4-methyl-benzenesulfonamide. SpectraBase. [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Khan, I. U., et al. N-Benzyl-N-ethyl-4-methylbenzenesulfonamide. PMC. [Link]

  • Gowda, B. T., et al. Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]

  • Zetta, L., et al. 1H and 13C NMR spectra of benzyl compounds. R Discovery. [Link]

  • ChemSurvival. Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]

  • NIST. Benzenesulfonamide, N-ethyl-4-methyl-. NIST WebBook. [Link]

  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • SpectraBase. N-benzyl-N-ethynyl-4-methyl-benzenesulfonamide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Evangelisti, L., et al. The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • ChemHelpASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

  • Roy, S., et al. Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Engineered Science Publisher. [Link]

  • Sarcouncil Journal of Biomedical Sciences. Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrovanillin. Sarcouncil. [Link]

  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. RSC Publishing. [Link]

  • Oregon State University. 13C NMR Chemical Shift. Oregon State University. [Link]

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]

Sources

Validating the Synthesis of N-Benzyl-4-nitrobenzenesulfonamide: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-4-nitrobenzenesulfonamide is a critical pharmacophore frequently utilized in drug discovery, particularly in the development of pyruvate dehydrogenase kinase inhibitors[1]. Validating the synthesis of this compound requires rigorous analytical techniques to confirm the sulfonamide linkage, identify trace byproducts, and ensure high purity. As a Senior Application Scientist, selecting the appropriate analytical platform is not merely about generating data; it is about building a self-validating chain of evidence. This guide objectively compares mass spectrometry (MS) platforms and ionization strategies, providing a comprehensive, step-by-step workflow for the structural validation of synthesized sulfonamides.

Mechanistic Synthesis and the Need for Analytical Rigor

The synthesis of N-benzyl-4-nitrobenzenesulfonamide is typically achieved via the nucleophilic substitution of 4-nitrobenzenesulfonyl chloride with benzylamine in the presence of an organic base (e.g., triethylamine).

The Causality of Reaction Conditions: The addition of triethylamine (TEA) is not arbitrary; it acts as an acid scavenger. As the reaction proceeds, hydrochloric acid (HCl) is generated. Without TEA, the HCl would protonate the unreacted benzylamine, rendering it non-nucleophilic and halting the reaction. While the chemistry is straightforward, side reactions—such as the hydrolysis of the sulfonyl chloride to a sulfonic acid—can occur if moisture is present. Therefore, analytical validation must be capable of distinguishing the target sulfonamide from unreacted precursors and hydrolyzed byproducts.

Platform Comparison: Selecting the Optimal Mass Spectrometer

When validating a newly synthesized molecule, the choice of mass analyzer dictates the depth of structural information obtained. We compare three primary platforms: High-Resolution Accurate Mass (HRAM) Orbitrap, Triple Quadrupole (QqQ), and Single Quadrupole (SQ).

  • Orbitrap HRMS: Orbitrap systems measure the mass-to-charge ratio (m/z) via image current detection and Fourier transform, offering ultra-high resolution (up to 140,000 FWHM) and sub-ppm mass accuracy[2]. This is the premier choice for initial structural elucidation because it can resolve isobaric interferences and identify unknown synthesis impurities that lower-resolution instruments would merge into a single peak[3].

  • Triple Quadrupole (QqQ): QqQ instruments are the gold standard for targeted quantification using Selected Reaction Monitoring (SRM)[3]. While they lack the high resolution of an Orbitrap, they offer unmatched sensitivity for monitoring known impurities during scaled-up production.

  • Single Quadrupole (SQ): SQ systems are cost-effective tools for routine LC-MS mass confirmation but lack the MS/MS capabilities required for rigorous structural proof.

Table 1: Quantitative Comparison of MS Platforms
MS PlatformMass Analyzer TechnologyResolution (FWHM)Mass AccuracyPrimary StrengthLimitation
Orbitrap HRMS Image current detection via Fourier transformUp to 140,000< 3 ppmUnmatched structural elucidation and retrospective analysisHigher initial cost; complex data processing
Triple Quadrupole (QqQ) Sequential quadrupole mass filters (Q1-q2-Q3)~2,000~0.1 DaGold standard for targeted, high-sensitivity quantitationCannot resolve isobaric interferences
Single Quadrupole (SQ) Single quadrupole mass filter~1,000~0.1 DaCost-effective, routine mass confirmationLacks MS/MS capability for structural proof

Ionization Strategy: ESI vs. APCI

Choosing between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) depends entirely on the physicochemical properties of the analyte.

The Causality of Ionization Choice: ESI is a "soft" ionization technique ideal for polar and thermally labile compounds, making it the preferred method for intact sulfonamides[4],[5]. APCI, conversely, relies on a heated vaporizer and a corona discharge needle to ionize molecules in the gas phase[5]. Because sulfonamides can be thermally labile, the high temperatures required for APCI vaporization risk degrading the N-benzyl-4-nitrobenzenesulfonamide in the source before it ever reaches the mass analyzer. Therefore, ESI is the superior choice for preserving the intact precursor ion [M+H]+.

MS_Workflow Sample Synthesized Compound N-benzyl-4-nitrobenzenesulfonamide Ionization Select Ionization Source Sample->Ionization ESI ESI (Preferred) Soft Ionization, Intact [M+H]+ Ionization->ESI Polar/Labile APCI APCI (Alternative) For Non-Polar Byproducts Ionization->APCI Non-Polar Platform Select MS Platform ESI->Platform APCI->Platform Orbitrap Orbitrap HRMS Structural ID & Unknowns (<3 ppm) Platform->Orbitrap Discovery/Validation QqQ Triple Quadrupole (QqQ) Targeted Impurity Quantitation Platform->QqQ QA/QC Routine

Decision matrix for selecting the optimal ionization source and mass spectrometry platform.

Mechanistic Insights into Sulfonamide Fragmentation

To definitively prove the structure of N-benzyl-4-nitrobenzenesulfonamide, one must understand its gas-phase fragmentation behavior.

In positive ESI mode, protonated aromatic sulfonamides frequently undergo a characteristic intramolecular rearrangement resulting in the elimination of a neutral sulfur dioxide (SO2) molecule—a loss of 64 Da[6]. The Causality of Fragmentation: Preferential protonation occurs at the sulfonamide nitrogen. This N-protonation weakens the S-N bond, leading to spontaneous dissociation that forms an intermediate [sulfonyl cation/amine] ion-neutral complex[7]. Within this complex, a rearrangement occurs (often described as a Smiles-type rearrangement in negative mode, or direct SO2 extrusion in positive mode), yielding the [M+H - SO2]+ product ion[6].

Fragmentation Precursor [M+H]+ m/z 293.06 Complex Ion-Neutral Complex [R-SO2+ --- NH2-R'] Precursor->Complex N-Protonation LossSO2 [M+H - SO2]+ m/z 229.06 Complex->LossSO2 SO2 Extrusion Benzyl Benzyl Cation m/z 91.05 Complex->Benzyl C-N Cleavage

ESI-MS/MS fragmentation pathway of N-benzyl-4-nitrobenzenesulfonamide highlighting SO2 loss.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical data, the following protocols integrate built-in self-validating checks.

Protocol 1: Synthesis and Purification
  • Reaction Setup: Dissolve 1.0 eq of benzylamine and 1.2 eq of triethylamine (TEA) in anhydrous dichloromethane (DCM).

  • Controlled Addition: Cool the mixture to 0°C using an ice bath. Add 1.0 eq of 4-nitrobenzenesulfonyl chloride dropwise.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0°C prevents thermal degradation and the formation of unwanted side products.

  • Workup & Self-Validation: Perform liquid-liquid extraction. Wash the organic layer first with 1M HCl, then with saturated NaHCO3.

    • Self-Validation: The acidic wash guarantees the removal of unreacted benzylamine and TEA. The basic wash ensures the removal of any hydrolyzed sulfonyl chloride (sulfonic acid). If the final LC-MS shows these precursors, the workup failed.

Protocol 2: LC-MS/MS Validation Workflow (Orbitrap HRMS)
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid provides the abundant protons necessary for efficient [M+H]+ formation in ESI. Diluting to 1 µg/mL prevents detector saturation and space-charge effects in the Orbitrap C-Trap, which would otherwise degrade mass accuracy[8].

  • System Suitability Check: Inject a pure solvent blank prior to the sample.

    • Self-Validation: This proves that any signals observed in the sample run are not the result of column carryover or background isobaric interference.

  • Acquisition: Operate the Orbitrap in Full Scan MS mode (m/z 100-500) at 70,000 resolution, followed by Data-Dependent MS/MS (ddMS2) using Higher-energy Collisional Dissociation (HCD) at a normalized collision energy (NCE) of 30.

  • Isotopic Validation: Extract the theoretical precursor mass (m/z 293.0591).

    • Self-Validation: Do not rely on exact mass alone. Verify the presence of the 34S isotopic peak at m/z 295.0549. Because sulfur-34 has a natural abundance of ~4.5%, observing this specific M+2 peak mathematically validates the presence of a sulfur atom in your synthesized molecule.

Expected Fragmentation Data & Structural Confirmation

By comparing your acquired Orbitrap HCD spectra against the theoretical values in Table 2, you can definitively confirm the successful synthesis of N-benzyl-4-nitrobenzenesulfonamide.

Table 2: Exact Mass and Diagnostic Fragments
Ion IdentityChemical FormulaTheoretical m/zRelative AbundanceDiagnostic Purpose
Protonated Precursor [C13H13N2O4S]+293.0591100% (Base Peak)Confirms the intact molecular weight of the synthesized compound.
Isotopic Peak (34S) [C13H13N2O4(34S)]+295.0549~4.5%Validates the presence of a sulfur atom in the intact molecule.
SO2 Extrusion Product [C13H13N2O2]+229.0972VariableConfirms the sulfonamide linkage via characteristic gas-phase rearrangement.
Benzyl Cation [C7H7]+91.0542HighConfirms the presence of the benzylamine moiety.
4-Nitroaniline Radical [C6H4N2O2]•+138.0424LowResults from charge transfer; confirms the 4-nitrobenzene moiety[7].

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed.[Link]

  • Comparison between a high-resolution single-stage Orbitrap and a triple quadrupole mass spectrometer for quantitative analyses of drugs - PubMed.[Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs - AKJournals.[Link]

  • ESI vs APCI. Which ionization should I choose for my application? - YouTube.[Link]

  • Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors - ORBi.[Link]

  • Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips - MetwareBio.[Link]

Sources

Introduction to Carbonic Anhydrases and Their Inhibition by Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Study of Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes.[1][2][3] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This reaction is fundamental to processes such as respiration, pH homeostasis, and the production of aqueous humor in the eye and cerebrospinal fluid.[4][5] Given their widespread physiological importance, CAs have become significant targets for therapeutic intervention.[2]

Sulfonamides represent the most prominent class of carbonic anhydrase inhibitors (CAIs).[1] Their inhibitory action stems from the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) in the active site of the enzyme, effectively blocking its catalytic activity.[6][7] The clinical applications of sulfonamide CAIs are diverse, ranging from the treatment of glaucoma and altitude sickness to their use as diuretics and antiepileptics.[4][8][9]

This guide provides a comparative analysis of key sulfonamide-based carbonic anhydrase inhibitors, with a focus on their inhibitory profiles, clinical applications, and the experimental methodologies used for their evaluation.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory mechanism of sulfonamides against carbonic anhydrases is a well-characterized interaction.[6] The sulfonamide group (R-SO2NH2) binds to the tetrahedral Zn2+ ion within the enzyme's active site in its deprotonated, anionic form (R-SO2NH-).[7] This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for the catalytic hydration of carbon dioxide.[6] The interaction is further stabilized by a network of hydrogen bonds between the sulfonamide and amino acid residues in the active site, such as Thr199 and Glu106.[7] This strong and specific interaction is the basis for the high inhibitory potency of this class of compounds.

Sulfonamide Inhibition of Carbonic Anhydrase cluster_CA Carbonic Anhydrase Active Site cluster_Inhibited Inhibited Complex ZN Zn²⁺ H2O H₂O ZN->H2O Catalytically Active His1 His ZN->His1 His2 His ZN->His2 His3 His ZN->His3 ZN_Inhibited Zn²⁺ Sulfonamide R-SO₂NH⁻ Sulfonamide_Bound R-SO₂NH⁻ ZN_Inhibited->Sulfonamide_Bound Inhibitory Binding His1_Inhibited His ZN_Inhibited->His1_Inhibited His2_Inhibited His ZN_Inhibited->His2_Inhibited His3_Inhibited His ZN_Inhibited->His3_Inhibited A Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) B Plate Setup (Blank, Control, Inhibitor Wells) A->B C Pre-incubate Enzyme with Inhibitor B->C D Initiate Reaction with Substrate C->D E Kinetic Absorbance Measurement (405 nm) D->E F Calculate Reaction Rates E->F G Determine IC₅₀ and Kᵢ Values F->G

Caption: Workflow for the CA inhibitor esterase assay.

Causality in Experimental Design:

  • Choice of Buffer: A buffer such as HEPES-Tris or Tris-SO4 at a physiological pH (7.4) is used to maintain the enzyme's stability and activity. [10][11]* Substrate Concentration: The concentration of pNPA is chosen to be near its Michaelis-Menten constant (Km) to ensure a measurable reaction rate and sensitivity to inhibition.

  • Enzyme Concentration: The enzyme concentration should be low enough to ensure that the inhibitor is not significantly depleted by binding to the enzyme, which is crucial for the accurate determination of Ki, especially for tight-binding inhibitors. [12][13]* Pre-incubation: This step allows the enzyme-inhibitor binding to reach equilibrium before the reaction is initiated, which is essential for accurate potency measurements. [14]

Conclusion

Sulfonamides are a cornerstone in the therapeutic inhibition of carbonic anhydrases, with significant applications in ophthalmology and beyond. While first-generation systemic inhibitors like acetazolamide are effective, their use is often limited by side effects. The development of second-generation topical inhibitors, such as dorzolamide and brinzolamide, has greatly improved the treatment of glaucoma by localizing the drug's action. Future research continues to focus on designing sulfonamide derivatives with enhanced isoform selectivity to further improve therapeutic outcomes and minimize off-target effects. The in vitro esterase assay remains a fundamental tool for the characterization and comparative evaluation of these important inhibitors.

References

  • Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf. (2023, April 17). Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422–7444. Available from: [Link]

  • A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016, June 29). Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 158-164. Available from: [Link]

  • Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay. (1981, November). Journal of Pharmacological Methods, 6(3), 177-191. Available from: [Link]

  • Carbonic anhydrase inhibitor - Wikipedia. (n.d.). Available from: [Link]

  • What are examples of carbonic anhydrase inhibitors (CAIs) and their clinical uses? (2025, May 4). Medscape. Available from: [Link]

  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026, January 31). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. Available from: [Link]

  • What are CAs inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Available from: [Link]

  • Angeli, A., & Supuran, C. T. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3201. Available from: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014, October 21). Bioinorganic Chemistry and Applications. Available from: [Link]

  • Nocentini, A., & Supuran, C. T. (2020, July 9). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7422–7444. Available from: [Link]

  • Angeli, A., & Supuran, C. T. (2014, July 31). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Expert Opinion on Therapeutic Patents, 24(8), 879-892. Available from: [Link]

  • Sulfonamide carbonic anhydrase inhibitors: Zinc coordination and tail effects influence inhibitory efficacy and selectivity for different isoforms. (n.d.). ResearchGate. Available from: [Link]

  • Angeli, A., & Supuran, C. T. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 19(4), 4856–4867. Available from: [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1019-1027. Available from: [Link]

  • Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. (2020, December 1). Frontiers in Pharmacology. Available from: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Available from: [Link]

  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (2013, January 12). Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 164-169. Available from: [Link]

  • Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. (2020, November 30). Frontiers in Chemistry. Available from: [Link]

  • Carbonic Anhydrase Inhibitors | Mechanism of Action. (2026, March 6). YouTube. Available from: [Link]

  • Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (1992, October). Journal of Enzyme Inhibition, 6(3), 197-204. Available from: [Link]

  • Comparisons of Intraocular-Pressure-Lowering Efficacy and Side Effects of 2% Dorzolamide and 1% Brinzolamide. (2001, April 20). Ophthalmologica, 215(3), 205-210. Available from: [Link]

  • Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. (n.d.). ResearchGate. Available from: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021, July 6). Catalysts, 11(7), 819. Available from: [Link]

  • Comparison of dorzolamide and acetazolamide as suppressors of aqueous humor flow in humans. (1998, November). Archives of Ophthalmology, 116(11), 1433-1437. Available from: [Link]

  • Efficacy and Safety of Brinzolamide as Add-On to Prostaglandin Analogues or β-Blocker for Glaucoma and Ocular Hypertension: A Systematic Review and Meta-Analysis. (2019, June 24). Frontiers in Pharmacology. Available from: [Link]

  • Patient perspectives when switching from Cosopt® (dorzolamide-timolol) to Azarga™ (brinzolamide-timolol) for glaucoma requiring multiple drug therapy. (2022, November 29). Clinical & Experimental Ophthalmology, 40(8), 780-785. Available from: [Link]

  • Carbonic Anhydrase Activity Assay. (2019, April 22). Protocols.io. Available from: [Link]

Sources

Hirshfeld surface analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Unveiling Intermolecular Forces: A Comparative Guide to Hirshfeld Surface Analysis in N-(4-methoxyphenyl)-nitrobenzenesulfonamide Derivatives

For researchers and drug development professionals, predicting the solid-state behavior of active pharmaceutical ingredients (APIs) is a critical mandate. N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives represent a vital class of pharmacologically active "sulfa" compounds with documented antimicrobial and antitumor properties[1]. The macroscopic properties of these solid-state drugs—such as solubility, bioavailability, and mechanical stability—are fundamentally dictated by their crystal packing and the underlying network of non-covalent interactions.

This guide provides an objective, data-driven comparison of Hirshfeld Surface (HS) Analysis against alternative computational methodologies, offering a self-validating protocol for mapping the intermolecular interactions of sulfonamide derivatives.

Methodological Comparison: Finding the Right Analytical Tool

When analyzing the crystal lattice of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, researchers typically choose between three analytical paradigms. Each offers distinct advantages in terms of throughput, precision, and visual output[2].

  • Hirshfeld Surface Analysis (via CrystalExplorer):

    • Mechanism: Defines a continuous 3D volume where the promolecule electron density exceeds the contribution from all surrounding molecules in the crystal[3].

    • Performance: Excels at providing a rapid, comprehensive overview of all contacts in a crystal. It translates complex 3D packing into 2D fingerprint plots, allowing for immediate quantitative comparison of polymorphs or structural isomers[2].

  • Quantum Theory of Atoms in Molecules (QTAIM) (via Multiwfn):

    • Mechanism: Analyzes the topology of quantum mechanical electron density to locate Bond Critical Points (BCPs).

    • Performance: Highly precise but computationally expensive. It is the gold standard for proving the energetic stability of a specific bond (e.g., verifying if a close contact is a true hydrogen bond or merely a steric clash)[2].

  • Traditional Geometric Analysis (via Mercury):

    • Mechanism: Measures interatomic distances and angles from X-ray diffraction (XRD) data relative to standard van der Waals radii.

    • Performance: Fast but limited. It often misses subtle, long-range dispersive forces (like

      
       stacking between the methoxyphenyl and nitrobenzene rings) due to rigid, arbitrary distance cutoffs.
      

The Verdict: For sulfonamide derivatives, relying solely on traditional geometric analysis is insufficient. Hirshfeld Surface analysis provides the most efficient macroscopic mapping of the crystal lattice, while QTAIM should be reserved for targeted, microscopic validation of ambiguous contacts[2].

Decision Start Evaluate Interaction Type Global Global Crystal Packing & Polymorphism Start->Global Specific Quantum Energetics & Bond Strength Start->Specific HS Hirshfeld Surface Analysis (High Throughput, Visual) Global->HS QTAIM QTAIM / NCI Analysis (High Precision, Heavy) Specific->QTAIM HS->QTAIM Targeted Validation

Fig 1. Decision matrix comparing analytical throughput and precision.

Experimental Design & Causality: Why We Normalize

A critical error in many crystallographic studies is the direct use of X-ray diffraction coordinates for computational analysis.

The Causality: X-ray diffraction measures electron density. In a covalent bond involving hydrogen (e.g., N–H or C–H), the electron density is inherently pulled toward the heavier, more electronegative atom. Consequently, X-ray diffraction artificially shortens X–H bond lengths. If these uncorrected coordinates are fed into CrystalExplorer or Multiwfn, the resulting Hirshfeld surfaces will underestimate hydrogen bonding strengths, and QTAIM will miscalculate the electron density at the BCP.

The Solution: Before generating surfaces, all hydrogen atoms must be normalized to standard neutron diffraction distances (e.g., N–H = 1.009 Å, C–H = 1.083 Å). This eliminates systematic geometric errors and ensures accurate distance calculations (


 and 

)[3].

Self-Validating Analytical Protocol

To ensure scientific integrity, every contact identified must be cross-verified. The following step-by-step methodology establishes a self-validating loop between Hirshfeld mapping and QTAIM topology.

Phase 1: Hirshfeld Surface Generation (CrystalExplorer)

  • Data Acquisition: Import the high-resolution .cif file of the N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivative into CrystalExplorer[2].

  • Normalization: Apply neutron-diffraction normalization to all H-atoms.

  • Surface Mapping: Generate the Hirshfeld surface mapped with the

    
     property (range: -0.5 to 1.5 a.u.).
    
    • Observation: Identify deep red spots on the surface. These indicate interatomic distances shorter than the sum of their van der Waals radii (typically strong N–H···O hydrogen bonds)[4].

  • Fingerprint Extraction: Generate 2D fingerprint plots to quantify the percentage contribution of specific atom-atom contacts (e.g., O···H, C···H) to the total surface area[1].

Phase 2: Orthogonal Validation (Multiwfn)

  • Wavefunction Generation: If a red spot contributes >5% to the total surface area, generate a .wfn file using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.

  • Topological Analysis: Import the .wfn into Multiwfn and execute a QTAIM analysis to search for Bond Critical Points (BCPs) between the interacting atoms.

  • Validation Check: The protocol is validated only if the BCP exhibits a positive Laplacian of electron density (

    
    ), confirming the closed-shell, stabilizing nature of the interaction. If no BCP is found, the Hirshfeld "red spot" is reclassified as a destabilizing steric clash.
    

Workflow A 1. X-Ray Diffraction (CIF) B 2. H-Atom Normalization (Neutron Distances) A->B C 3A. Hirshfeld Analysis (CrystalExplorer) B->C D 3B. QTAIM Topology (Multiwfn) B->D E 4A. d_norm & Fingerprints C->E F 4B. Bond Critical Points (BCP) D->F G 5. Cross-Validation: Red Spot == BCP? E->G F->G

Fig 2. Self-validating workflow for intermolecular interaction analysis.

Quantitative Performance Data: Isomeric Comparison

By systematically varying the position of the nitro group (ortho, meta, para) on the N-(4-methoxyphenyl)-nitrobenzenesulfonamide scaffold, we can observe distinct shifts in crystal packing[4].

The table below summarizes the quantitative Hirshfeld surface data, objectively comparing how the position of the nitro group alters the non-covalent interaction network.

Table 1: Quantitative Hirshfeld Surface Contributions Across Sulfonamide Isomers

Derivative IsomerO···H / H···O (%)H···H (%)C···H / H···C (%)Primary Hydrogen Bond MotifDominant Packing Feature
Para-nitro (A) 44.2%28.5%15.1%N–H···O (Sulfonyl)S=O···N_nitro contacts[4]
Meta-nitro (B) 46.5%25.3%16.0%N–H···O (Sulfonyl)Extended C(4) chains
Ortho-nitro (C) 39.8%31.2%14.5%N–H···O (Methoxy)Compact

dimers[4]

Data Interpretation: While all three isomers exhibit strong N–H···O hydrogen bonding (evidenced by the high O···H percentage), Hirshfeld analysis reveals a critical structural divergence. In the para and meta isomers, the sulfonyl oxygen acts as the primary acceptor. However, steric hindrance in the ortho-nitro isomer forces a conformational shift, making the methoxy oxygen the primary acceptor, thereby increasing the reliance on dispersive H···H interactions (31.2%) for lattice stability[4]. Traditional geometric analysis frequently overlooks this subtle reprioritization of packing forces.

Conclusion

For the structural evaluation of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, Hirshfeld Surface analysis provides an unparalleled balance of visual clarity and quantitative rigor. By mapping the


 property and extracting 2D fingerprints, researchers can rapidly decode the complex hydrogen-bonding networks that dictate drug stability. However, to maintain strict scientific integrity, this method should not exist in a vacuum; integrating it with QTAIM ensures a robust, self-validating pipeline for modern crystallographic drug development.

References

  • Oblazny, M., & Hamaker, C. G. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." MDPI Crystals.[Link]

  • CrystalExplorer. "Surface Properties." CrystalExplorer Documentation.[Link]

  • IUCr Journals. "The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl benzenesulfonamides." IUCr.[Link]

Sources

Conformational Profiling of Sulfonamide Scaffolds: A Comparative Guide to Dihedral Angle Analysis Tools

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide Application Focus: Conformational Analysis, Drug Discovery, and Computational Chemistry Workflow Optimization

The Scientific Challenge: Sulfonamide Conformational Dynamics

Sulfonamides represent a privileged scaffold in medicinal chemistry, frequently deployed as inhibitors for metalloenzymes like Carbonic Anhydrase (CA). The 3D spatial arrangement of complex sulfonamides—such as N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide—is heavily dictated by the dihedral angle between its aromatic rings. This inter-ring geometry determines whether the molecule adopts a "folded" or "extended" conformation, directly impacting its ability to navigate the steric constraints of target active sites (e.g., 1)[1].

Accurately modeling the C(Aryl)-S-N-C(Benzyl) dihedral angle is computationally non-trivial. The sulfonamide nitrogen's hybridization state is highly sensitive to its substituents, and the rotational barrier is governed by a delicate interplay of2[2]. Standard Density Functional Theory (DFT) methods often fail to capture the


 stacking and CH-

interactions that stabilize folded conformers. Therefore, choosing the right computational software and level of theory is critical for investigating 3[3].

G S_N_Bond S-N Bond Rotation (Primary Dihedral) Conformation 3D Conformation (Folded vs Extended) S_N_Bond->Conformation Steric Steric Hindrance (N-methyl vs Ts-ring) Steric->S_N_Bond Dispersion Dispersion Interactions (π-π stacking of rings) Dispersion->S_N_Bond H_Bond Weak H-Bonds (C-H...O=S) H_Bond->S_N_Bond Activity Target Specificity (e.g., CA II vs CA IX) Conformation->Activity

Logical relationship of forces driving sulfonamide conformation.

Comparative Performance Analysis

To determine the optimal tool for analyzing the dihedral angle in N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide, we objectively compare three industry-leading computational chemistry suites: Gaussian 16 , ORCA 5.0 , and Schrödinger Jaguar .

Feature / ProductGaussian 16ORCA 5.0Schrödinger Jaguar
Primary Algorithm Architecture Traditional DFT / ab initioRIJCOSX-accelerated DFTPseudospectral DFT
PES Scan Setup Syntax Opt=ModRedundant%geom Scan blockMaestro Coordinate Scan GUI
Relative Speed (36-step scan) 1.0x (Baseline)~3.5x faster~2.8x faster
Dispersion Corrections Empirical (GD3, GD3BJ)D3, D4, NLD3, D4
Workflow Integration Standalone / GaussViewStandalone / AvogadroDeeply integrated into Maestro
Best Use Case High-accuracy benchmarkingHigh-throughput academic researchEnd-to-end drug discovery
Product Insights & Causality
  • Gaussian 16: Remains the gold standard for rigorous thermochemistry and vibrational analysis. However, without density fitting approximations, computing a 36-step relaxed scan on a molecule with two bulky aromatic rings using a large basis set (e.g., def2-TZVP) is computationally expensive.

  • ORCA 5.0: Excels in efficiency. By utilizing the Resolution of Identity (RI) approximation combined with the Chain of Spheres exchange (COSX), ORCA drastically reduces the computation time for hybrid functionals without sacrificing accuracy, making it ideal for mapping complex4[4].

  • Schrödinger Jaguar: Offers the best user experience for medicinal chemists. Its pseudospectral approach accelerates SCF convergence, and the seamless integration with Maestro allows for instant visual analysis of the dihedral energy barriers against known protein active-site constraints.

Self-Validating Experimental Protocol

To ensure scientific integrity, any computational analysis of dihedral angles must be a self-validating system. Below is a robust, step-by-step methodology for performing a Relaxed Potential Energy Surface (PES) Scan.

Step 1: Initial Geometry Generation

Build the N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide structure. Ensure the sulfonamide nitrogen is properly initialized. While isolated sulfonamide nitrogens can be pyramidal, conjugation with the aromatic system and steric bulk often push it toward a more planar,


-like geometry.
Step 2: Pre-Optimization

Run a fast geometry optimization using a composite DFT method (e.g., r2SCAN-3c in ORCA or B97-3c).

  • Causality: Starting a high-level scan from a poorly constructed geometry will cause SCF convergence failures due to severe steric clashes between the N-methyl group and the p-toluenesulfonyl oxygen atoms. Pre-optimization resolves these clashes efficiently.

Step 3: Relaxed PES Scan Execution

Define the primary dihedral angle


 as C(Aryl)-S-N-C(Benzyl). Set up a relaxed  coordinate scan from 0° to 360° in 10° increments (36 total steps).
  • Causality: A relaxed scan is absolutely mandatory. If a rigid scan is performed, the bulky p-nitrobenzyl group will physically crash into the sulfonyl oxygens during rotation, yielding artificially massive energy barriers. A relaxed scan allows all other bond lengths and angles to dynamically adjust and relieve steric strain as the dihedral rotates.

Step 4: Level of Theory Selection

Execute the scan using the


B97X-D functional with a def2-TZVP basis set.
  • Causality: The

    
    B97X-D functional includes long-range dispersion corrections. Because the folded conformation of this molecule is stabilized by intramolecular 
    
    
    
    stacking between the two aromatic rings, standard functionals (like uncorrected B3LYP) will incorrectly predict the extended conformation as the sole global minimum.
Step 5: Validation via CSD Comparison

Extract the global minimum geometry from the PES scan. Validate the predicted conformation by comparing the calculated inter-ring dihedral angle against empirical X-ray diffraction (XRD) data of similar N-benzyl sulfonamides from the Cambridge Structural Database (CSD). A valid computational model should predict a dihedral angle within ±5° of the crystallographic consensus.

G cluster_software Software Execution Start Input Structure N,4-dimethyl-N-(4-nitrobenzyl) benzenesulfonamide PreOpt Pre-Optimization (PM6 or r2SCAN-3c) Start->PreOpt PES Relaxed PES Scan Dihedral: C(Ar)-S-N-C(Bn) (36 steps, 10° increments) PreOpt->PES G16 Gaussian 16 Opt=ModRedundant PES->G16 ORCA ORCA 5.0 %geom Scan PES->ORCA Jaguar Schrödinger Jaguar Coordinate Scan PES->Jaguar Analysis Energy vs. Dihedral Plot Identify Global Minimum G16->Analysis ORCA->Analysis Jaguar->Analysis Validation Validation vs XRD Data (Conformer Population) Analysis->Validation

Workflow for computational dihedral angle analysis of sulfonamides.

References

  • Effect of a Rigid Sulfonamide Bond on Molecular Folding: A Case Study Source: SciSpace URL:[Link]

  • Structure activity relationships of benzenesulfonamide-based inhibitors towards carbonic anhydrase isoform specificity Source: unich.it URL:[Link]

  • Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II Source: Frontiers URL:[Link]

  • Structural Features of Sulfathiazole and Sulfamethizole Cocrystals with Pyridyl Coformers Source: ACS Publications URL:[Link]

Sources

Safety Operating Guide

N-benzyl-4-nitrobenzenesulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: N-benzyl-4-nitrobenzenesulfonamide Handling and Disposal

Executive Summary

This document provides authoritative, step-by-step operational and disposal guidelines for N-benzyl-4-nitrobenzenesulfonamide. Designed for researchers, scientists, and environmental health and safety (EHS) professionals, this guide synthesizes chemical hazard data with Resource Conservation and Recovery Act (RCRA) compliant disposal methodologies. By understanding the causality behind these safety protocols, laboratories can ensure regulatory compliance, protect personnel, and maintain environmental integrity.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of N-benzyl-4-nitrobenzenesulfonamide is critical for predicting its behavior during a spill or disposal event. The nitroaromatic and sulfonamide moieties present specific toxicological risks if inhaled or ingested[1][2].

Property / AttributeValue / Description
Chemical Name N-benzyl-4-nitrobenzenesulfonamide
CAS Number 52374-25-1
Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
Melting Point 126.0 °C – 128.8 °C
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)
EPA Waste Status Unlisted Hazardous Waste (Managed via characteristic toxicity protocols)

Mechanistic Causality: The presence of the nitro group (-NO2) on the benzene ring increases the compound's electron deficiency, making it a potential skin sensitizer and respiratory irritant upon dust inhalation. Furthermore, its structural stability means it is not readily degradable in standard wastewater treatment plants[1].

Operational Safety & Handling Protocols

To establish a self-validating safety system, every handling step must be paired with its mechanistic justification.

  • Engineering Controls: Always handle the compound inside a certified chemical fume hood[3].

    • Causality: The powder form is prone to aerosolization. Local exhaust ventilation prevents the accumulation of airborne particulates, directly mitigating the STOT SE 3 (respiratory irritation) hazard.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 0.11 mm thickness)[2]. Causality: Nitrile provides an effective barrier against solid organic sulfonamides, preventing dermal absorption and subsequent Skin Irrit. 2 effects.

    • Eye Protection: Snug-fitting safety goggles[3]. Causality: Prevents mechanical irritation and chemical interaction with the ocular mucosa (Eye Irrit. 2A).

    • Respirator: If handled outside a fume hood, a P95 (US) or P1 (EU EN 143) particulate respirator is mandatory[2].

Spill Response & Containment Workflow

In the event of a release, immediate containment is required to prevent environmental contamination.

SpillResponse Start Spill Detected: N-benzyl-4-nitrobenzenesulfonamide Assess Assess Spill Volume & Dust Generation Start->Assess Minor Minor Spill (< 50g, Localized) Assess->Minor Low Risk Major Major Spill (> 50g or Airborne Dust) Assess->Major High Risk PPE Don PPE (N95/P100, Nitrile Gloves) Minor->PPE Evac Evacuate Area & Call EHS/Hazmat Major->Evac Clean Moisten & Sweep (Avoid Dust Formation) PPE->Clean Dispose Transfer to Licensed Disposal Facility Evac->Dispose Hazmat Resolution Container Seal in Hazardous Waste Container Clean->Container Container->Dispose

Decision matrix and operational workflow for chemical spill containment.

Spill Cleanup Methodology:

  • Isolate: Restrict access to the spill area and ensure adequate ventilation[1].

  • Moisten: Lightly mist the spilled powder with water to suppress dust formation[1]. Causality: Dry sweeping causes aerosolization, directly exposing the respiratory tract to the H335 hazard.

  • Collect: Use a non-sparking shovel or damp absorbent pads to collect the material[1].

  • Package: Place all collected material and contaminated PPE into a rigid, sealable hazardous waste container.

Step-by-Step Disposal Procedure

N-benzyl-4-nitrobenzenesulfonamide must not be released into drains, sewers, or the general environment[2]. It must be managed as hazardous waste in accordance with local and federal 4[4].

  • Step 1: Segregation Isolate the waste from strong oxidizing agents and strong bases[3]. Causality: Nitroaromatics can undergo exothermic reactions when exposed to potent oxidizers, posing a severe fire and reactivity risk.

  • Step 2: Primary Packaging Place the chemical, including any contaminated packaging or empty original containers, into a chemically compatible, leak-proof secondary container (e.g., a high-density polyethylene (HDPE) drum)[1].

  • Step 3: Labeling Clearly label the container as "Hazardous Waste - Toxic Solid (Contains N-benzyl-4-nitrobenzenesulfonamide)". Include the accumulation start date and applicable GHS hazard pictograms.

  • Step 4: Storage Store the sealed waste container in a cool, dry, well-ventilated hazardous waste accumulation area[1]. Ensure the area is protected from direct sunlight and extreme heat.

  • Step 5: Final Disposal via Licensed Contractor Do not attempt to neutralize or incinerate the compound on-site. Transfer the waste to a licensed professional waste disposal service[2]. Causality: The standard industrial disposal method for nitrobenzenesulfonamides is high-temperature incineration equipped with scrubbers. While incineration breaks down the organic framework, the sulfur and nitrogen content will generate SOx and NOx gases[3]. Scrubbers are legally required to capture these toxic byproducts before exhaust release.

References

  • United States Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Available at: [Link]

  • The Journal of Organic Chemistry. "Volume 39 No. 24" (1974). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.